molecular formula C6H8N2O B105479 5-Amino-2-methoxypyridine CAS No. 6628-77-9

5-Amino-2-methoxypyridine

Cat. No.: B105479
CAS No.: 6628-77-9
M. Wt: 124.14 g/mol
InChI Key: UUVDJIWRSIJEBS-UHFFFAOYSA-N
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Description

6-Methoxypyridin-3-amine is an aminopyridine.

Properties

IUPAC Name

6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVDJIWRSIJEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216484
Record name Pyridine, 5-amino-2-methoxy-
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Molecular Weight

124.14 g/mol
Source PubChem
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CAS No.

6628-77-9
Record name 5-Amino-2-methoxypyridine
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Record name 6-Methoxy-3-pyridinylamine
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Record name 6628-77-9
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Record name Pyridine, 5-amino-2-methoxy-
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Record name 6-methoxy-3-pyridylamine
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Record name 6-METHOXY-3-PYRIDINYLAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-methoxypyridine: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxypyridine is a pivotal chemical intermediate, recognized for its significant role in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural arrangement, featuring both an amino and a methoxy group on a pyridine ring, imparts versatile reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known as 6-methoxypyridin-3-amine, is a yellow-brown to red, and sometimes crystalline, solid or liquid at room temperature.[1][2] It is characterized by the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₈N₂O[3][4]
Molecular Weight 124.14 g/mol [3][4]
CAS Number 6628-77-9[4]
Appearance Yellow-brown or red to very dark red liquid/solid[1][2]
Melting Point 29-31 °C[4]
Boiling Point 85-90 °C at 1 mmHg[4]
Density 1.139 g/cm³[2]
Refractive Index (n20/D) 1.575[4]
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[2][5]
pKa 4.33 ± 0.10 (Predicted)[2]

Table 2: Spectroscopic Data Identifiers for this compound

Spectroscopic DataIdentifier/Reference
¹H NMR Available in spectral databases.
¹³C NMR Available in spectral databases.
FTIR Available in spectral databases.[1]
Mass Spectrometry Available in spectral databases.
UV-Vis Available in spectral databases.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of 2-methoxy-5-nitropyridine.

Synthesis of this compound from 2-Methoxy-5-nitropyridine

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-methoxy-5-nitropyridine.[1]

Experimental Protocol:

  • Reaction Setup: To a suitable reaction vessel, add 2-methoxy-5-nitropyridine (1.0 eq).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 0.5-1% by weight of the starting material).[1]

  • Solvent Addition: Add a suitable solvent, such as methanol.[1]

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., 0.01 MPa) and stirred at room temperature.[1] The reaction is monitored for the consumption of hydrogen and the disappearance of the starting material (e.g., by TLC or HPLC).

  • Work-up:

    • Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.[1]

    • The filtrate is concentrated under reduced pressure to remove the solvent.[1]

    • The residue can be further purified by extraction. For instance, the residue can be dissolved in a suitable organic solvent like dichloroethane, washed with water, and then the organic layer is dried and concentrated to yield this compound.[1]

Synthesis_of_5_Amino_2_methoxypyridine start 2-Methoxy-5-nitropyridine reagents + H₂, 10% Pd/C in Methanol start->reagents Reduction product This compound reagents->product

Synthetic pathway for this compound.
Purification and Analysis

The purity of the synthesized this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol (General Method):

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Purity Determination: The purity is determined by the area percentage of the main peak in the chromatogram.[1]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reaction Setup reaction Hydrogenation start->reaction workup Filtration & Concentration reaction->workup extraction Solvent Extraction workup->extraction drying Drying & Evaporation extraction->drying hplc HPLC Purity Check drying->hplc spectroscopy Spectroscopic Confirmation (NMR, IR, MS) hplc->spectroscopy

General experimental workflow for synthesis and analysis.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[3]

Synthesis of PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it a key target for drug development. This compound is utilized in the synthesis of thienopyrimidine derivatives, which have shown potent and selective inhibitory activity against PI3K.[1][5]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Cell Cell Growth, Proliferation, Survival Downstream->Cell Inhibitor Thienopyrimidine Inhibitor (derived from this compound) Inhibitor->PI3K Inhibition

Role of this compound derivatives in PI3K pathway.
Synthesis of Orexin Receptor Antagonists

This compound is also a reagent in the synthesis of EMPA, a high-affinity selective antagonist for the OX2 orexin receptor.[1][5] Orexin receptor antagonists are being investigated for the treatment of sleep disorders such as insomnia.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4][6] It may also cause respiratory irritation.[4]

Table 3: Hazard and Safety Information for this compound

CategoryInformationReference(s)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[6]
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, and a suitable respirator are recommended.[4][6]
Storage Store in a cool, dry, well-ventilated area (2-8°C is often recommended).[4]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with significant biological activity. Its well-defined chemical properties and established synthetic routes make it an important compound for researchers in medicinal chemistry and drug discovery. The applications of this compound, particularly in the development of kinase inhibitors, highlight its potential for contributing to the advancement of new therapeutic agents. Proper handling and storage procedures are essential to ensure safety when working with this compound.

References

An In-depth Technical Guide to 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-methoxypyridine is a versatile heterocyclic building block widely utilized in medicinal chemistry, drug discovery, and materials science.[1][2] Its unique molecular architecture, featuring both an amino and a methoxy group on a pyridine ring, allows it to serve as a crucial intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

  • CAS Number: 6628-77-9[3][4][5][6]

  • Chemical Name: this compound[5]

  • Synonyms: 6-Methoxypyridin-3-amine, 2-Methoxy-5-aminopyridine, 3-Amino-6-methoxypyridine[5]

  • Molecular Formula: C₆H₈N₂O[3][4][5][6]

  • Molecular Weight: 124.14 g/mol [4][6][7]

  • Structure:

    • SMILES: COc1ccc(N)cn1[4][6]

    • InChI Key: UUVDJIWRSIJEBS-UHFFFAOYSA-N[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and execution.

PropertyValueReference(s)
Appearance Yellow-brown or red to very dark red liquid[3][5]
Melting Point 29-31 °C[3][4]
Boiling Point 85-90 °C at 1 mmHg[3][4]
Density 1.575 g/cm³[3]
Refractive Index (n20/D) 1.575[3][4]
Flash Point >113 °C (>230 °F)[3][5]
pKa 4.33 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in Chloroform, Methanol, and Water[3][5]
Storage Temperature 2-8°C[3][4][5]

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of this compound involves the reduction of 2-methoxy-5-nitropyridine. The following protocol is a representative example of this transformation.[3]

Objective: To synthesize this compound via catalytic hydrogenation of 2-methoxy-5-nitropyridine.

Materials:

  • 2-Methoxy-5-nitropyridine (starting material)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (solvent)

  • Hydrogen (H₂) gas

  • Dichloroethane (extraction solvent)

  • Purified Water

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add 2-methoxy-5-nitropyridine (e.g., 67.28 g, 0.1 mol) and methanol.[3]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 0.50 g) to the mixture.[3]

  • Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 0.01 MPa.[3]

  • Reaction: Maintain the reaction for approximately 62 ± 1.5 hours with appropriate stirring.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[3]

  • Catalyst Removal: Filter the mixture to recover the 10% Pd/C catalyst.[3]

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol solvent.[3]

  • Extraction: Extract the residue twice with dichloroethane (e.g., 75 g portions).[3]

  • Washing: Combine the organic extracts and wash once with purified water.[3]

  • Final Concentration: Evaporate the dichloroethane under reduced pressure to yield this compound as a slightly yellow oily liquid.[3]

Expected Outcome: This procedure can yield the final product with high purity (e.g., 97.63% by HPLC) and in high yield (e.g., 92.03%).[3]

Synthesis_Workflow start Start: 2-Methoxy-5-nitropyridine + Methanol catalyst Add 10% Pd/C Catalyst start->catalyst hydrogenation Hydrogenation (H₂, 0.01 MPa, ~62h) catalyst->hydrogenation filtration Cool & Filter (Recover Catalyst) hydrogenation->filtration evaporation1 Concentrate (Remove Methanol) filtration->evaporation1 extraction Extract with Dichloroethane evaporation1->extraction wash Wash with Water extraction->wash evaporation2 Concentrate (Remove Dichloroethane) wash->evaporation2 end_product Final Product: This compound evaporation2->end_product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key building block in several areas of chemical and pharmaceutical research.[1][2]

  • Pharmaceutical Development: It is a pivotal intermediate in the synthesis of novel therapeutic agents.[1] Notably, it is used as a reagent to create new series of thienopyrimidines which act as highly potent and selective PI3K inhibitors.[3] It is also employed in the synthesis of EMPA, a high-affinity selective antagonist for the orexin-2 (OX2) receptor, which is relevant for treating sleep disorders.[3] Its structure is often incorporated into drugs targeting neurological disorders.[1][2]

  • Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, where it can enhance the efficacy of pesticides and herbicides.[1][2]

  • Material Science: In material science, this compound is applied in the production of advanced materials like polymers and coatings, contributing to improved thermal stability and mechanical properties.[1]

The logical relationship for its utility in drug discovery can be visualized as follows:

Drug_Discovery_Logic A This compound (Building Block) B Synthesis of Thienopyrimidines A->B Reagent In C Synthesis of EMPA A->C Reagent In D Potent & Selective PI3K Inhibitors B->D Leads To E Selective OX2 Receptor Antagonists C->E Leads To F Oncology Research D->F Application G Neurology Research (e.g., Sleep Disorders) E->G Application

Caption: Role of this compound in drug discovery pathways.

Safety and Handling

This compound is classified as harmful and an irritant. Users should consult the Safety Data Sheet (SDS) before handling.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[4]

  • Storage: Store in a cool (2-8°C), well-ventilated place, protected from light.[3][8]

References

Spectroscopic Profile of 5-Amino-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 5-Amino-2-methoxypyridine (CAS No: 6628-77-9), a key intermediate in pharmaceutical and materials science research. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Spectroscopic Data

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5 - 7.6d~2.5H-6
~6.8 - 6.9dd~8.5, 2.5H-4
~6.5 - 6.6d~8.5H-3
~3.8s--OCH₃
~3.5br s--NH₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

¹³C NMR (Carbon NMR) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~155 - 156C-2
~138 - 139C-5
~130 - 131C-6
~115 - 116C-4
~110 - 111C-3
~52 - 53-OCH₃

Solvent: CDCl₃ or DMSO-d₆. Proton-decoupled.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (-OCH₃)
1620 - 1580StrongN-H bend (scissoring) and C=C aromatic ring stretch
1500 - 1400Medium-StrongC=C aromatic ring stretch
1300 - 1200StrongC-O stretch (aryl ether)
1250 - 1000MediumC-N stretch (aromatic amine)
900 - 690StrongAromatic C-H out-of-plane bend

Sample Preparation: KBr pellet or ATR.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
124100[M]⁺ (Molecular Ion)
109High[M - CH₃]⁺
95Moderate[M - CHO]⁺ or [M - N₂H]⁺
81Moderate[M - CH₃ - CO]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup :

    • Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the acquisition parameters for ¹H NMR: spectral width of ~12 ppm, relaxation delay of at least 5 times the longest T1 (typically 1-5 s), and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[2]

    • For ¹³C NMR, use a wider spectral width (~200 ppm) and a larger number of scans due to the lower natural abundance of the ¹³C isotope.[3] Employ proton decoupling to simplify the spectrum.

  • Data Acquisition and Processing :

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation :

    • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4] The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]

  • Background Spectrum : Run a background scan with an empty sample compartment or a blank KBr pellet to account for atmospheric H₂O and CO₂.[5]

  • Sample Analysis :

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[6]

  • Ionization :

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : An electron multiplier or other detector records the abundance of each ion.

  • Data Presentation : The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample->Prep_IR Prep_MS Direct Infusion or GC Injection Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectrum (δ, J, Integration) NMR->Data_NMR Data_IR IR Spectrum (cm⁻¹, %T) IR->Data_IR Data_MS Mass Spectrum (m/z, Intensity) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 5-Amino-2-methoxypyridine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount. This guide provides a detailed overview of the solubility and stability of 5-Amino-2-methoxypyridine, a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]

Physicochemical Properties

This compound, with the CAS number 6628-77-9, is a yellow-brown or red to very dark red liquid at room temperature.[2][3] It serves as a crucial reagent in the synthesis of various compounds, including potent and selective PI3K inhibitors and high-affinity antagonists for the OX2 receptor.[2][4]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈N₂O[5][6]
Molecular Weight124.14 g/mol [5][6]
Melting Point29-31 °C (lit.)[2][7]
Boiling Point85-90 °C at 1 mmHg (lit.)[2][7]
Flash Point>113 °C (>230 °F)[2][7]
Refractive Indexn20/D 1.575 (lit.)[2][7]
pKa4.33 ± 0.10 (Predicted)[2][3]

Solubility Profile

The solubility of this compound has been qualitatively described in several common laboratory solvents. For drug development and formulation, quantitative data in aqueous and co-solvent systems is critical.

Table 2: Solubility Data for this compound

SolventSolubilityRemarksReference
WaterSlightly soluble-[2][3][5]
ChloroformSlightly soluble-[2]
MethanolSlightly soluble-[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (20.14 mM)Clear solution; for in vivo experiments.[8][9]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (20.14 mM)Clear solution; for in vivo experiments.[8][9]

The following protocol is adapted from methodologies used for preparing this compound for in vivo studies.[8][9] This method can be used to assess solubility in various vehicle formulations.

Objective: To determine the solubility of this compound in a specified co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Solvent Addition: In a clean vial, add the co-solvents in the specified order and volumetric ratio. For example, for the "Protocol 1" vehicle:

    • Add 400 µL of PEG300.

    • Add 100 µL of the DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of Saline to reach a final volume of 1 mL.

  • Observation and Dissolution Assistance:

    • Visually inspect the solution for any precipitation or phase separation.

    • If undissolved material is present, use a vortex mixer and/or sonication to aid dissolution. Gentle heating may also be applied.[8][9]

  • Equilibration: Allow the solution to equilibrate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure saturation is reached.

  • Quantification: After equilibration, centrifuge the sample to pellet any undissolved solid. Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_mix Solubilization cluster_analysis Analysis stock Prepare concentrated stock solution in DMSO add_stock Add stock solution to vehicle stock->add_stock vehicle Prepare co-solvent vehicle (e.g., PEG300, Tween-80, Saline) vehicle->add_stock mix Mix thoroughly (Vortex/Sonicate) add_stock->mix equilibrate Equilibrate for 24h mix->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge quantify Quantify supernatant concentration via HPLC centrifuge->quantify

Caption: Experimental workflow for solubility determination.

Stability Profile

Table 3: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleReference
Temperature2-8°CTo minimize thermal degradation.[2][5][7]
AtmosphereTightly closed container, dry and well-ventilated place.To prevent oxidation and hydrolysis from atmospheric moisture.[10]
LightProtect from lightTo prevent photodegradation.[6][8]
HandlingAvoid contact with skin and eyes. Avoid inhalation of vapor.The compound is classified as an irritant and harmful if swallowed.[5][10]

Based on the chemical structure of this compound (an electron-rich aromatic amine), several degradation pathways are plausible, particularly under stress conditions such as exposure to light, extreme pH, or oxidizing agents.[11]

  • Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents, potentially leading to the formation of colored impurities.

  • Photodegradation: Aromatic amines can be sensitive to light, especially UV radiation.[11] This energy can lead to the formation of reactive species and subsequent degradation of the molecule.

  • Hydrolysis: While the methoxy group is generally stable, under strong acidic or basic conditions, hydrolysis could occur. The amino group's linkage to the pyridine ring may also be susceptible to hydrolysis under extreme pH conditions.[11]

G cluster_stress Stress Conditions cluster_pathway Potential Degradation Pathways compound This compound light Light (UV) oxygen Oxygen / Oxidants ph Extreme pH (Acid/Base) photo Photodegradation light->photo oxid Oxidation oxygen->oxid hydro Hydrolysis ph->hydro G cluster_stress Expose to Stress Conditions start Prepare Solution of This compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze samples at various time points using HPLC-MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis end Identify Degradation Pathways and Products analysis->end

References

5-Amino-2-methoxypyridine: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxypyridine is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its discovery in the mid-20th century paved the way for its use as a versatile intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the history, synthesis, and physicochemical properties of this compound. A detailed experimental protocol for its preparation is presented, along with a comprehensive table of its quantitative data. Furthermore, this guide explores its role in modern drug discovery, with a particular focus on its incorporation into molecules targeting the critical PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival that is often dysregulated in cancer.

Discovery and History

The synthesis of this compound was first achieved in the mid-20th century during a period of extensive exploration into functionalized pyridine derivatives for potential pharmaceutical applications.[1] While a single discoverer is not widely credited in the primary literature, its emergence was part of a broader scientific effort to synthesize novel heterocyclic compounds. Early research focused on the derivatization of the pyridine ring to modulate biological activity, and this compound, with its strategically placed amino and methoxy groups, proved to be a valuable scaffold for further chemical modifications.[1]

Physicochemical Properties and Data

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [1][2]
CAS Number 6628-77-9[1][2]
Appearance Yellow-brown or red to very dark red liquid[3]
Melting Point 29-31 °C (lit.)[1][2]
Boiling Point 85-90 °C at 1 mmHg (lit.)[1][2]
Refractive Index (n20/D) 1.575 (lit.)[1]
Purity ≥95% - 98% (typical)[1][4]
Storage Temperature 2-8°C[1][4]

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves a multi-step process starting from readily available precursors. The general strategy involves the introduction of a nitro group onto the pyridine ring, followed by methoxylation and subsequent reduction of the nitro group to the desired amine.

General Synthetic Workflow

A widely employed synthetic route is outlined below. This process is adaptable for laboratory and larger-scale production.

G A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (Mixed Acid) C 2-Chloro-5-nitropyridine B->C Sandmeyer Reaction (NaNO2, HCl, CuCl) D 2-Methoxy-5-nitropyridine C->D Methoxylation (Sodium Methoxide) E This compound D->E Reduction (e.g., H2, Pd/C)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol details a common method for the synthesis of this compound starting from 2-Chloro-5-nitropyridine.

Step 1: Synthesis of 2-Methoxy-5-nitropyridine from 2-Chloro-5-nitropyridine

  • Materials:

    • 2-Chloro-5-nitropyridine

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

    • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Procedure:

    • In a reaction flask, dissolve 2-Chloro-5-nitropyridine in methanol.

    • Slowly add sodium methoxide to the solution while stirring.

    • Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • To the residue, add cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2-Methoxy-5-nitropyridine as a light brown crystalline solid. A yield of approximately 95% can be expected.[2]

Step 2: Synthesis of this compound from 2-Methoxy-5-nitropyridine

  • Materials:

    • 2-Methoxy-5-nitropyridine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) or Hydrazine monohydrate

    • Filtration apparatus (e.g., Celite pad)

  • Procedure (Catalytic Hydrogenation):

    • In a suitable hydrogenation vessel, dissolve 2-Methoxy-5-nitropyridine in methanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically to 0.01 MPa) and stir the mixture vigorously at room temperature.[2]

    • The reaction is typically complete within 6-8 hours. Monitor by TLC for the disappearance of the starting material.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound as an oily liquid. The product can be further purified by distillation under reduced pressure. A yield of over 90% is commonly achieved.[2]

Role in Drug Development and Signaling Pathways

This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds, particularly in the development of kinase inhibitors.[6] One of the most significant areas of application is in the design of molecules that target the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[7]

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[8] Derivatives of this compound have been incorporated into potent and selective inhibitors of PI3K and mTOR.[3]

The PI3K/AKT/mTOR Signaling Pathway

The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a host of downstream targets, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. The activation of this pathway ultimately leads to increased protein synthesis, cell growth, and inhibition of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 AKT->mTORC2 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream activates CellGrowth Cell Growth & Survival Downstream->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound has evolved from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for the construction of complex, biologically active molecules. The ability to incorporate this scaffold into potent inhibitors of critical cellular signaling pathways, such as the PI3K/AKT/mTOR cascade, underscores its enduring importance in the ongoing quest for novel therapeutics to combat a range of human diseases, most notably cancer. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this important heterocyclic compound.

References

The Rising Potential of 5-Amino-2-methoxypyridine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design. Among its many derivatives, 5-Amino-2-methoxypyridine has emerged as a particularly valuable building block, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds.[1][2][3] The strategic placement of the amino and methoxy groups on the pyridine ring allows for facile chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of the burgeoning research into this compound derivatives, summarizing their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Antiproliferative and Cytotoxic Activities

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting potent activity against a variety of cancer cell lines. A notable area of investigation has been the development of kinase inhibitors, particularly dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators of cell growth and survival that are often dysregulated in cancer.

PI3K/mTOR Dual Inhibitors

A series of sulfonamide methoxypyridine derivatives, synthesized using this compound as a key intermediate, have been identified as potent PI3K/mTOR dual inhibitors. These compounds have shown remarkable inhibitory activity at the enzymatic and cellular levels.

Table 1: In Vitro Antiproliferative Activity of Sulfonamide Methoxypyridine Derivatives

Compound IDTarget(s)IC50 (nM) - PI3KαIC50 (nM) - mTORCell LineIC50 (nM) - Antiproliferative
22c PI3Kα/mTOR0.2223MCF-7130
HCT-11620

Data sourced from Gao et al., 2023.

Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are another class of compounds derived from pyridine precursors that have shown promising antiproliferative effects. While not all examples explicitly start from this compound, the structural motifs and biological activities are highly relevant for guiding future synthesis efforts based on this scaffold.

Table 2: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)
2 MCF-70.013
MDA-MB-2310.056
3 MCF-7-
MDA-MB-2310.25
5 MCF-7-
MDA-MB-2310.26

Data represents a selection of potent compounds from Rashad et al., 2022.[4]

Antimicrobial Activity

The this compound scaffold has also been incorporated into molecules with significant antimicrobial properties, demonstrating activity against both bacteria and fungi.

2-Amino-5-substituted Pyridine Derivatives

A study on a series of 2-amino-5-substituted pyridine derivatives revealed that specific substitutions can lead to potent antimicrobial activity. While the core is 2-aminopyridine, the substitution at the 5-position is critical, making this study relevant to derivatives of this compound.

Table 3: Antimicrobial Activity of 2-Amino-5-substituted Pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)
2c Staphylococcus aureus0.039
Bacillus subtilis0.039

MIC (Minimum Inhibitory Concentration) values from a study by Al-Abdullah et al., 2021.[5]

Experimental Protocols

Synthesis of Sulfonamide Methoxypyridine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of sulfonamide derivatives starting from this compound, as adapted from methodologies for similar compounds.

  • Step 1: Sulfonylation. To a solution of this compound (1 equivalent) in a suitable solvent such as pyridine or dichloromethane, add the desired sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Step 2: Reaction. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure sulfonamide derivative.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol outlines a method for determining the in vitro inhibitory activity of a test compound against the PI3Kα enzyme.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2, 2 mM DTT). Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the diluted test compound or vehicle control (DMSO).

  • Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™. Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (DMSO). Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many this compound derivatives, particularly the sulfonamides, have been shown to target components of this pathway.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTOR AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Drug Discovery Workflow for Kinase Inhibitors

The identification and development of novel kinase inhibitors from a library of compounds, such as derivatives of this compound, typically follows a structured screening cascade.

Kinase_Inhibitor_Workflow Start Compound Library (this compound Derivatives) PrimaryScreen Primary Screen: Biochemical Kinase Assay (HTS) Start->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Hits SecondaryScreen Secondary Screen: Cell-based Assays (e.g., MTT) DoseResponse->SecondaryScreen LeadGen Lead Generation SecondaryScreen->LeadGen LeadOp Lead Optimization (Medicinal Chemistry) LeadGen->LeadOp Leads Preclinical Preclinical Studies LeadOp->Preclinical

References

The Versatile Building Block: A Technical Review of 5-Amino-2-methoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-methoxypyridine, a substituted pyridine derivative, has emerged as a crucial scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of biologically active compounds. Its unique electronic and structural features make it an attractive building block for the development of novel therapeutics targeting a variety of diseases. This technical whitepaper provides a comprehensive review of the literature on this compound, focusing on its application in the synthesis of key pharmaceutical agents, with a particular emphasis on Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors and Orexin receptor antagonists. This document will delve into the synthetic methodologies, present key quantitative data, and visualize the relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a commercially available compound with the following key properties:

PropertyValueReference
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
CAS Number 6628-77-9[1]
Appearance Liquid[1]
Melting Point 29-31 °C[1]
Boiling Point 85-90 °C at 1 mmHg[1]
Refractive Index n20/D 1.575[1]

Key Applications in Drug Discovery

This compound has proven to be a valuable precursor for the synthesis of potent and selective modulators of various biological targets. This review will focus on two prominent examples: its use in the development of PI3K/mTOR dual inhibitors for cancer therapy and in the synthesis of orexin receptor antagonists for the treatment of sleep disorders.

I. PI3K/mTOR Dual Inhibitors Derived from a this compound Scaffold

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A key strategy in targeting this pathway involves the development of dual inhibitors that simultaneously block the activity of PI3K and mTOR, which can lead to a more potent and durable anti-cancer response.

A seminal paper by Gao et al. (2023) describes the "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors".[2][3][4] This work highlights the importance of the methoxypyridine core in achieving high potency and selectivity. While the paper explores a broader class of sulfonamide methoxypyridine derivatives, the foundational synthetic strategies are highly relevant to derivatives of this compound. A key starting material in their synthesis is 5-bromo-2-methoxypyridin-3-amine, a direct derivative of this compound.

Synthetic Workflow

The general synthetic approach to obtaining these potent PI3K/mTOR inhibitors involves a multi-step process, which can be initiated from this compound. The following diagram illustrates a representative synthetic workflow.

G A This compound B 5-Bromo-2-methoxypyridin-3-amine A->B Bromination C N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide B->C Sulfonylation (2,4-difluorobenzenesulfonyl chloride, pyridine) D Boronic ester intermediate C->D Borylation (bis(pinacolato)diboron, PdCl2(dppf), KOAc) F Final PI3K/mTOR Inhibitor D->F Suzuki Coupling (with E) E Core aromatic structure (e.g., Quinoline) E->F

Caption: Synthetic workflow for PI3K/mTOR inhibitors.

Experimental Protocols

Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide:

To a solution of 5-bromo-2-methoxypyridin-3-amine (10.15 g, 50 mmol) in pyridine (50 mL), 2,4-difluorobenzene-1-sulfonyl chloride (11.68 g, 60 mmol) was added slowly at 0°C.[5] The mixture was stirred at room temperature for 19 hours and then concentrated in vacuo. The residue was dissolved in methanol (100 mL) and sodium hydroxide (2.50 g, 60 mmol) was added. The resulting mixture was stirred at room temperature for 12 hours and concentrated. The residue was dissolved in water (50 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the title compound.[5]

Quantitative Data

The research by Gao et al. provides extensive quantitative data on the inhibitory activity of the synthesized compounds. The following table summarizes the activity of a representative compound from their study.

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 IC₅₀ (nM)HCT-116 IC₅₀ (nM)Reference
22c 0.222313020[3]
PI3K/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K and mTOR in cell signaling, highlighting the points of inhibition by the synthesized dual inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway.

II. Orexin Receptor Antagonists Incorporating the this compound Moiety

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, plays a pivotal role in regulating wakefulness, appetite, and reward. Antagonists of the orexin receptors have emerged as a promising therapeutic strategy for the treatment of insomnia.

EMPA (N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)-acetamide) is a potent and selective OX2 receptor antagonist.[4] The 6-methoxypyridin-3-yl core of EMPA is derived from this compound, highlighting another key application of this versatile building block.

Synthetic Approach

G A This compound B N-(6-methoxypyridin-3-yl)-2-methylbenzenesulfonamide A->B Sulfonylation (with E) C N-ethyl-N-((6-methoxypyridin-3-yl)(2-methylphenyl)sulfonyl)glycine B->C N-Alkylation (with F, followed by hydrolysis) D EMPA C->D Amide Coupling (with G) E 2-Methylbenzenesulfonyl chloride E->B F Ethyl bromoacetate F->C G Pyridine-3-ylmethanamine G->D

Caption: Postulated synthetic workflow for EMPA.

Quantitative Data

EMPA exhibits high affinity and selectivity for the OX2 receptor.

ParameterValueReference
OX2 IC₅₀ 2.3 nM
OX1 IC₅₀ 1900 nM
Selectivity (OX1/OX2) ~826-fold
Orexin Receptor Signaling Pathway

The diagram below illustrates the mechanism of action of orexin receptor antagonists like EMPA.

G Orexin Orexin A/B OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR binds to Gq Gq protein OXR->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ release IP3->Ca Wakefulness Wakefulness Ca->Wakefulness promotes Antagonist EMPA (Orexin Antagonist) Antagonist->OXR blocks

Caption: Orexin receptor signaling pathway.

Conclusion

This compound stands out as a privileged scaffold in modern drug discovery. Its utility in the synthesis of highly potent and selective PI3K/mTOR dual inhibitors and orexin receptor antagonists underscores its importance. The synthetic routes, while often requiring multiple steps, are generally robust and amenable to optimization for large-scale production. The continued exploration of derivatives based on this versatile building block holds significant promise for the development of new and improved therapies for a range of human diseases. This technical guide provides a foundational understanding for researchers and scientists working in the field of drug development, enabling them to leverage the full potential of this compound in their research endeavors.

References

Commercial Availability and Synthetic Utility of 5-Amino-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxypyridine is a key heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its unique structural features make it a valuable precursor for the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth overview of the commercial availability of this compound, including a comparative summary of suppliers, purity, and pricing. Furthermore, it details experimental protocols for its application in the synthesis of advanced intermediates and active pharmaceutical ingredients, with a focus on its use in the development of PI3K/mTOR inhibitors.

Commercial Availability and Suppliers

This compound (CAS No. 6628-77-9) is readily available from a variety of chemical suppliers. The purity of the commercially available compound typically ranges from 90% to over 98%, catering to different research and development needs. Below is a summary of prominent suppliers and their offerings.

SupplierPurity/GradeAvailable QuantitiesPrice (USD, Approx.)
Sigma-Aldrich95%25 g$139
95%--
Fisher Scientific90% (tech.)5 g$61
98.0+% (TCI)--
Chem-Impex≥ 97% (GC)25 g, 100 g, 250 g$43.90, $134.40, $281.00
ChemScene≥97%--
Thermo Scientific Chemicals98%25 g-
90% (tech.)5 g-
J&K Scientific98%--
BLD Pharm---
Oakwood Chemical---

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 6628-77-9[1][2]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Appearance Low melting fused solid or liquid, Red to dark brown[2]
Melting Point 29-31 °C (lit.)[1][2]
Boiling Point 85-90 °C / 1 mmHg (lit.)[1][2]
Refractive Index n20/D 1.575 (lit.)[1][2]
Storage Temperature 2-8°C[1][2]

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] Its primary application in drug discovery is as a scaffold for the development of novel therapeutic agents, particularly in oncology. It has been notably utilized in the synthesis of potent and selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical in cell proliferation, survival, and metabolism.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Regulation

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key intermediates and final compounds using this compound.

General Synthetic Workflow

Synthetic_Workflow Start This compound Step1 Functionalization (e.g., Sulfonylation) Start->Step1 Intermediate1 Key Intermediate (e.g., Sulfonamide) Step1->Intermediate1 Step2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 Final Target Molecule (e.g., PI3K Inhibitor) Step2->Final

Synthesis of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide

This protocol describes the synthesis of a key sulfonamide intermediate.

Materials:

  • This compound

  • 2,4-difluorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 eq).

  • Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide.

Synthesis of Thienopyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of thienopyrimidine derivatives, which are often investigated for their anticancer properties.

Materials:

  • A suitable 2-amino-3-cyanothiophene derivative

  • Formamide

  • Ethanol

Procedure:

  • A mixture of the 2-amino-3-cyanothiophene derivative (1.0 eq) and formamide (excess, e.g., 10-20 equivalents) is heated under reflux for 1.5 to 4 hours.[3]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dioxane and ethanol).[5]

Safety Information

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that plays a crucial role in the development of novel therapeutic agents. Its utility in the synthesis of PI3K/mTOR inhibitors highlights its importance in modern medicinal chemistry. The experimental protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this valuable intermediate in their drug discovery endeavors.

References

Safety and Handling Precautions for 5-Amino-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-2-methoxypyridine (CAS No. 6628-77-9), a key reagent in various life science research and drug development applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6]

GHS Hazard Statements:

  • H302: Harmful if swallowed[2][3][4][5][6]

  • H315: Causes skin irritation[2][3][4][5][6]

  • H319: Causes serious eye irritation[2][3][4][5][6]

  • H335: May cause respiratory irritation[2][3][4][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆H₈N₂O[3][4][5][7][8]
Molecular Weight 124.14 g/mol [3][4][5][7][8]
Appearance Yellow clear liquid[4]
Melting Point 29 - 31 °C[4][5][7]
Boiling Point 85 - 90 °C at 1 hPa[4][5][7]
Flash Point 113 °C (closed cup)[4][5][7]
Storage Temperature 2 - 8 °C[4][5][7]

Toxicological Data

The primary toxicological concern is acute oral toxicity. The available data is summarized below.

TestSpeciesRouteValueSource
LD50MouseOral1,250 mg/kg[4]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. For sole protection, a full-face supplied air respirator is required. All respiratory equipment must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Handling and Storage

Handling:

  • Ensure adequate ventilation in the handling area.[2][4]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid inhaling vapor or mist.[1][2][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][4]

  • Wash hands thoroughly after handling.[1][2][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep the container tightly closed.[2][4]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

  • The recommended storage temperature is between 2 - 8 °C.[4][5][7]

  • Store locked up.[2][4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in section 4.1. Ensure adequate ventilation.[2][4]

  • Environmental Precautions: Prevent the product from entering drains.[2][4]

  • Containment and Cleaning: Soak up the spill with an inert absorbent material (e.g., sand, silica gel). Collect the material in a suitable, closed container for disposal as hazardous waste.[4]

First Aid Measures

In all cases of exposure, consult a physician and show them the safety data sheet.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][2][4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][4][6]

  • Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[1][4][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water.[1][4][6]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

SafeHandlingWorkflow prep Preparation (Don PPE) handling Handling in Ventilated Hood prep->handling spill Accidental Spill handling->spill Spill Occurs decon Decontamination (Remove PPE, Wash Hands) handling->decon Experiment Complete cleanup Spill Cleanup Protocol spill->cleanup disposal Waste Disposal (Hazardous) cleanup->disposal decon->disposal

Caption: Safe handling workflow for this compound.

FirstAidDecisionTree exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Artificial Respiration if Needed inhalation->action_inhale action_skin Wash with Soap and Water skin->action_skin action_eye Rinse with Water for 15 min eye->action_eye action_ingest Rinse Mouth with Water Do NOT Induce Vomiting ingestion->action_ingest consult Consult a Physician action_inhale->consult action_skin->consult action_eye->consult action_ingest->consult

Caption: First aid decision tree for this compound exposure.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This methodology is extensively utilized in the pharmaceutical industry for the construction of complex molecular scaffolds found in numerous drug candidates.[1] 5-Amino-2-methoxypyridine is a valuable heterocyclic building block, and its arylated derivatives are of significant interest in medicinal chemistry. These derivatives serve as key intermediates in the synthesis of compounds targeting a variety of biological pathways, including the PI3K/mTOR signaling cascade, which is implicated in cancer.[2][3]

This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of a halogenated this compound derivative with various arylboronic acids. The protocol is based on established methods for structurally similar aminopyridines and is intended to be a robust starting point for researchers.[4][5]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as an arylboronic acid, with an organohalide in the presence of a base.[6] The catalytic cycle comprises three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[6] The presence of the primary amine on the pyridine ring is generally well-tolerated under standard Suzuki conditions, obviating the need for protection and deprotection steps.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a halo-aminopyridine with various arylboronic acids. These data are based on reactions with structurally analogous substrates and serve as a guide for optimization.[5]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901885
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901888
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901892
43-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901878
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901875

Experimental Protocols

This section details a general and robust protocol for the Suzuki coupling of a 5-halo-2-methoxypyridin-5-amine with an arylboronic acid.

Materials:

  • 5-Bromo-2-methoxypyridin-5-amine (or corresponding chloro- or iodo- derivative)

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized and degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Ethyl acetate, brine, and anhydrous sodium sulfate for workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial, add 5-bromo-2-methoxypyridin-5-amine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.2 mmol, 2.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • Seal the vessel with a septum or cap.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Using a syringe, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL) to the reaction mixture.

  • Reaction:

    • Place the reaction vessel in a pre-heated oil bath or heating block at 90 °C.

    • Stir the reaction mixture vigorously for 12-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methoxypyridin-5-amine.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Weigh Reactants: - 5-Bromo-2-methoxypyridine-5-amine - Arylboronic Acid - Pd(PPh3)4 - K3PO4 vessel Combine in Schlenk Flask reactants->vessel inert Evacuate & Backfill with Argon (3x) vessel->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 90 °C with Stirring (12-18 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H2O & Brine cool->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product: 5-Aryl-2-methoxypyridin-5-amine PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Represses Translation Inhibitor 5-Aryl-2-methoxypyridin-5-amine Derivative (Inhibitor) Inhibitor->PI3K Dual Inhibition Inhibitor->mTORC1 Inhibitor->mTORC2

References

Application Notes and Protocols for N-acylation of 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine is a valuable building block in medicinal chemistry and drug discovery. The primary amino group serves as a key functional handle for the introduction of various acyl moieties, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. N-acylation of this scaffold is a fundamental transformation that leads to the formation of amide derivatives, which are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. This document provides detailed experimental protocols for the N-acylation of this compound using common acylating agents and coupling methods, along with representative data and workflow visualizations to facilitate reproducible and efficient synthesis.

Data Presentation: Representative N-acylation Reactions

The following table summarizes typical quantitative data for the N-acylation of this compound with various acylating agents. Yields are indicative and may vary based on reaction scale, purity of reagents, and purification efficiency.

Acylating AgentProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Acetyl ChlorideN-(2-methoxy-5-pyridinyl)acetamide166.1885-95>98%
Acetic AnhydrideN-(2-methoxy-5-pyridinyl)acetamide166.1880-90>98%
Benzoyl ChlorideN-(2-methoxy-5-pyridinyl)benzamide228.2680-90>98%
Propionyl ChlorideN-(2-methoxy-5-pyridinyl)propanamide180.2182-92>97%
Isobutyryl ChlorideN-(2-methoxy-5-pyridinyl)-2-methylpropanamide194.2478-88>97%
Benzoic AcidN-(2-methoxy-5-pyridinyl)benzamide228.2675-85>98%

Experimental Protocols

Protocol 1: N-acylation using Acyl Chlorides

This protocol describes a general and highly effective method for the N-acylation of this compound using various acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acylating Agent: To the cooled solution, add anhydrous triethylamine (1.2 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-acylated product.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Acyl Chloride add_base->add_acyl_chloride stir Stir at 0 °C then RT add_acyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify end end purify->end Final Product

Caption: Workflow for N-acylation using Acyl Chlorides.

Protocol 2: N-acylation using Acetic Anhydride

This protocol provides a straightforward method for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as both catalyst and solvent) or Dichloromethane (DCM) as solvent with a catalytic amount of 4-Dimethylaminopyridine (DMAP)

  • Ice bath

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(2-methoxy-5-pyridinyl)acetamide.

Logical Relationship Diagram:

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_output Output Amine This compound Mixing Mixing at 0 °C Amine->Mixing Anhydride Acetic Anhydride Anhydride->Mixing Catalyst Pyridine or DMAP Catalyst->Mixing Stirring Stirring at RT Mixing->Stirring Precipitation Precipitation in Ice-Water Stirring->Precipitation Product N-(2-methoxy-5-pyridinyl)acetamide Precipitation->Product

Caption: N-acylation using Acetic Anhydride.

Protocol 3: N-acylation using Carboxylic Acids and Coupling Agents

This protocol outlines the N-acylation of this compound with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents. This method is particularly useful when the corresponding acyl chloride is unstable or not commercially available.[1]

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add EDC·HCl (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Coupling Reaction: Add the solution of this compound to the pre-activated carboxylic acid mixture.

  • Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Signaling Pathway of Amide Bond Formation:

G CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster + EDC EDC EDC HOBt HOBt HOBt_Ester HOBt Active Ester ActiveEster->HOBt_Ester + HOBt Urea Urea Byproduct ActiveEster->Urea hydrolysis Amide N-Acylated Product HOBt_Ester->Amide + Amine Amine This compound

Caption: Amide formation via EDC/HOBt coupling.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides and acetic anhydride are corrosive and moisture-sensitive; handle with care under an inert atmosphere.

  • Carbodiimide coupling reagents (EDC) are potential sensitizers. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 5-Amino-2-methoxypyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural features, including the presence of a nucleophilic amino group and a methoxy group on the pyridine ring, make it a valuable synthon for the construction of complex molecular architectures that can effectively target the ATP-binding sites of various kinases.[1] This document provides detailed application notes and experimental protocols for the synthesis of prominent kinase inhibitors utilizing this compound and its derivatives, focusing on inhibitors of Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR), and Receptor-Interacting Protein Kinase 2 (RIPK2).

Application Notes

EGFR Inhibitors: Synthesis of Osimertinib

This compound is a key precursor in some synthetic routes to the third-generation EGFR inhibitor, Osimertinib (AZD9291). Osimertinib is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC). The pyridine moiety derived from this compound often serves as a crucial part of the core structure that interacts with the kinase hinge region.

Targeted Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, including NSCLC, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Osimertinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, irreversibly inhibiting its activity.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Osimertinib Osimertinib Osimertinib->EGFR Inhibits

EGFR Signaling Pathway and Osimertinib Inhibition.
PI3K/mTOR Dual Inhibitors

Derivatives of this compound, such as 5-bromo-2-methoxypyridin-3-amine, are utilized in the synthesis of potent PI3K/mTOR dual inhibitors. These inhibitors are of significant interest in oncology as the PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers. The methoxypyridine core can be functionalized to interact with key residues in the ATP-binding cleft of these kinases.

Targeted Signaling Pathway: PI3K/mTOR

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates AKT. AKT, in turn, phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. Dual inhibitors targeting both PI3K and mTOR can provide a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factors RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

PI3K/mTOR Signaling Pathway Inhibition.
RIPK2 Inhibitors

The pyridine core, accessible from starting materials like this compound, is a common scaffold in the design of RIPK2 inhibitors. RIPK2 is a key serine/threonine kinase involved in the innate immune response, and its inhibition is a promising strategy for the treatment of inflammatory diseases.

Targeted Signaling Pathway: RIPK2

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins (NODs), NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2. Activated RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream pathways, including NF-κB and MAPK signaling. This results in the production of pro-inflammatory cytokines and chemokines. Inhibitors of RIPK2 can block this inflammatory cascade.

RIPK2_Signaling_Pathway PGN Peptidoglycan (PGN) NOD1_2 NOD1/NOD2 PGN->NOD1_2 Activates RIPK2 RIPK2 NOD1_2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Induces MAPK->Inflammation Induces Inhibitor RIPK2 Inhibitor Inhibitor->RIPK2 Inhibits

RIPK2 Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using this compound or its derivatives.

Table 1: EGFR Inhibitors

CompoundTargetIC50 (nM)Reference
OsimertinibEGFRL858R/T790M<1[2]
OsimertinibEGFRwt10-20[2]
C-005EGFRL858R/T790M~1[2][3]
C-005EGFRwt>30[2][3]

Table 2: PI3K/mTOR Inhibitors

CompoundTargetIC50 (nM)Reference
Compound 22cPI3Kα0.22[4]
Compound 22cmTOR23[4]
Compound 35PI3Kα150[5]
GDC-0980PI3Kα5[6]
GDC-0980PI3Kβ27[6]
GDC-0980PI3Kδ7[6]
GDC-0980PI3Kγ14[6]
GDC-0980mTOR (Ki)17[6]

Table 3: RIPK2 Inhibitors

CompoundTargetIC50 (nM)Kd (nM)Reference
Compound 14RIPK25.1-[7][8]
Compound 17RIPK2-5.9[9][10]
Compound 8RIPK23-[11]

Experimental Protocols

Protocol 1: Synthesis of an Osimertinib Analogue Intermediate

This protocol describes a key step in the synthesis of an Osimertinib analogue, illustrating the use of a this compound derivative.

Reaction Scheme:

Materials:

  • N-(2-methoxy-4-nitrophenyl)-4-(1-methyl-1H-indol-3-yl) pyrimidin-2-amine (Intermediate for Osimertinib analogue)

  • Reduced iron powder

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Diatomaceous earth

Procedure:

  • To a stirred solution of N-(2-methoxy-4-nitrophenyl)-4-(1-methyl-1H-indol-3-yl) pyrimidin-2-amine (6.0 g, 16 mmol) in a mixture of EtOH (240 mL) and H2O (80 mL), add reduced iron powder (3.57 g, 64 mmol) and NH4Cl (3.43 g, 64 mmol).[12]

  • Heat the mixture to reflux and stir for 3 hours.[12]

  • After completion of the reaction (monitored by TLC), filter the hot mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methoxy-N1-(4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) benzene-1,4-diamine.[12]

Protocol 2: Synthesis of a PI3K/mTOR Inhibitor Intermediate

This protocol outlines the synthesis of a key borate ester intermediate from a this compound derivative, which is a precursor for various PI3K/mTOR inhibitors.

Reaction Scheme:

Materials:

  • 5-bromo-2-methoxypyridin-3-amine

  • 2,4-difluorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)·CH2Cl2)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Water (H2O)

Procedure:

Step 1: Sulfonamide Formation

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (4.04 g, 20 mmol) in anhydrous pyridine (50 mL), add 2,4-difluorobenzenesulfonyl chloride (3.22 mL, 24 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Evaporate the solvent under reduced pressure.

  • Add H2O (100 mL) and stir for 1 hour.

  • Filter the precipitate, wash with hexane, and dry to obtain N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Step 2: Miyaura Borylation

  • To a mixture of the sulfonamide from Step 1 (1.99 g, 5 mmol), KOAc (1.23 g, 7.5 mmol), and bis(pinacolato)diboron (1.65 g, 6.5 mmol) in anhydrous 1,4-dioxane, add PdCl2(dppf)·CH2Cl2 (204 mg, 0.25 mmol).

  • Reflux the mixture for 4 hours under an argon atmosphere.

  • Evaporate the solvent, dilute the residue with DCM, and wash with H2O.

  • Separate the organic layer, dry, and evaporate in vacuo.

  • Purify the residue by flash column chromatography (Hexane:Ethyl Acetate = 3:1) to obtain the desired borate ester.

Protocol 3: Synthesis of a 4-Aminoquinoline-based RIPK2 Inhibitor

This protocol details the synthesis of a 4-aminoquinoline derivative, a scaffold for potent RIPK2 inhibitors.

Reaction Scheme:

References

Diazotization of Aminopyridines: Principles, Safety, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazotization is a fundamental chemical transformation that converts a primary aromatic amine into a diazonium salt. This reaction is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide range of functional groups onto an aromatic ring. The diazotization of aminopyridines, such as 5-Amino-2-methoxypyridine, is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in pharmaceutical agents. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, to generate a diverse array of substituted pyridine derivatives.

This document provides an overview of the key principles governing the diazotization of aminopyridines, with a focus on the critical reaction parameters, safety protocols, and analytical methods for monitoring the reaction progress. It is intended for researchers and scientists with a strong background in synthetic organic chemistry and experience in handling potentially hazardous reagents.

Reaction Principles

The diazotization reaction is typically carried out by treating a primary aromatic amine with a source of nitrous acid (HNO₂). Since nitrous acid is unstable, it is almost always generated in situ by the reaction of a nitrite salt, most commonly sodium nitrite (NaNO₂), with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

The overall transformation can be summarized as follows:

Ar-NH₂ + NaNO₂ + 2 HX → Ar-N₂⁺X⁻ + NaX + 2 H₂O

Where:

  • Ar-NH₂ represents the aromatic amine (e.g., this compound)

  • HX is the strong acid

  • Ar-N₂⁺X⁻ is the resulting diazonium salt

The mechanism of diazotization involves several key steps, including the formation of the nitrosating agent (e.g., N₂O₃ or H₂ONO⁺), electrophilic attack of the nitrosating agent on the amino group, and subsequent dehydration to form the diazonium ion.

Critical Reaction Parameters

The success of a diazotization reaction is highly dependent on careful control of the reaction conditions. The following parameters are of paramount importance:

  • Temperature: Diazotization reactions are typically conducted at low temperatures, usually between 0 and 5 °C. This is because diazonium salts are often unstable at higher temperatures and can decompose, sometimes explosively. Maintaining a low temperature throughout the reaction is crucial for both safety and yield.

  • Acidity: A strong acidic medium is necessary to generate the active nitrosating species from sodium nitrite. The choice of acid can influence the stability and reactivity of the resulting diazonium salt.

  • Stoichiometry: The molar ratio of the reactants, particularly the amine, sodium nitrite, and acid, must be carefully controlled to ensure complete conversion of the starting material and to minimize the formation of byproducts.

  • Solvent: The choice of solvent is important for dissolving the starting materials and reagents and for controlling the reaction temperature. Aqueous solutions are commonly used for diazotization reactions.

Quantitative Data Summary

The following table summarizes typical ranges for the key quantitative parameters in the diazotization of aminopyridines, based on established chemical literature. These values should be considered as a general guideline, and specific conditions may need to be optimized for a particular substrate.

ParameterTypical RangePurpose
Temperature0 - 5 °CTo ensure the stability of the diazonium salt and prevent decomposition.
Molar Ratio (Amine:NaNO₂)1 : 1.0 - 1.2To ensure complete conversion of the primary amine.
Molar Ratio (Amine:Acid)1 : 2.5 - 3.5To generate the in situ nitrosating agent and maintain acidic conditions.
Reaction Time30 - 90 minutesTo allow for the complete formation of the diazonium salt.

Experimental Workflow

The general workflow for a diazotization reaction followed by a subsequent functionalization step (e.g., a Sandmeyer reaction) is illustrated in the diagram below. This diagram provides a conceptual overview of the process and should not be interpreted as a detailed experimental protocol.

Diazotization Workflow cluster_prep Preparation cluster_reaction Diazotization cluster_functionalization Functionalization (e.g., Sandmeyer) cluster_workup Work-up & Purification start Dissolve Amine in Acid cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ Solution Dropwise cool->add_nitrite stir Stir at 0-5 °C add_nitrite->stir add_catalyst Add Cu(I) Salt Solution stir->add_catalyst warm Warm to Room Temperature add_catalyst->warm extract Extraction warm->extract purify Purification (e.g., Chromatography) extract->purify end Isolated Product purify->end

Figure 1. Conceptual workflow for the diazotization of an aminopyridine followed by a Sandmeyer reaction.

Safety Precautions

Diazonium salts are high-energy compounds and should be handled with extreme caution. The following safety precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a lab coat, and chemical-resistant gloves.

  • Temperature Control: Strict temperature control is essential. Never allow the reaction temperature to rise above the recommended range.

  • Isolation of Solid Diazonium Salts: Do not attempt to isolate solid diazonium salts unless you have specialized equipment and training, as they can be explosive in the dry state. It is standard practice to use the diazonium salt solution directly in the next synthetic step.

  • Quenching: Any excess nitrous acid should be quenched at the end of the reaction. This can be achieved by adding a solution of urea or sulfamic acid.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

Disclaimer

This document is intended for informational and educational purposes only. The information provided is not a substitute for a thorough understanding of synthetic organic chemistry, practical laboratory experience, and a comprehensive risk assessment. Anyone attempting to perform chemical reactions should be properly trained and equipped to handle hazardous materials safely. The author and publisher of this document assume no liability for any injuries or damages that may result from the use or misuse of this information.

5-Amino-2-methoxypyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-methoxypyridine is a substituted pyridine derivative that has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group and an electron-donating methoxy group on the pyridine ring, makes it a versatile reagent for the construction of complex molecular architectures. This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules, finding significant applications in pharmaceutical and agrochemical research and development.[1] Its utility extends to the synthesis of novel anti-cancer and anti-inflammatory agents, as well as in the field of materials science.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 6628-77-9[2]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Appearance Liquid[2]
Melting Point 29-31 °C[2]
Boiling Point 85-90 °C at 1 mmHg[2]
Refractive Index (n20/D) 1.575[2]

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the amino and methoxy groups on the pyridine scaffold allows for diverse chemical modifications, making this compound a valuable precursor in the synthesis of various therapeutic agents.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is frequently observed in cancer.[1][3] this compound is a key component in the synthesis of a novel series of thienopyrimidine derivatives that act as potent and selective PI3K inhibitors.[1] For instance, a simple methoxypyridine derivative incorporating this building block displayed micromolar inhibitory potency against PI3Kα.[1] Further optimization of this scaffold has led to the development of compounds with nanomolar potency.[1]

Orexin Receptor Antagonists

Orexin receptors are involved in the regulation of sleep and wakefulness, making them an attractive target for the treatment of insomnia.[4] this compound is utilized in the synthesis of novel orexin receptor antagonists.[4] The structural motif provided by this building block is crucial for the interaction with and modulation of the orexin receptors.

Key Synthetic Transformations and Protocols

This compound readily participates in a variety of fundamental organic reactions, including amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, enabling the facile construction of diverse molecular libraries.

Amide Bond Formation

The amino group of this compound can be readily acylated to form amide bonds, a common linkage in many pharmaceutical compounds.

General Protocol for HATU-Mediated Amide Coupling:

This protocol is adapted from a general procedure for amide bond formation and can be applied to the reaction of this compound with a carboxylic acid.

  • Materials:

    • This compound

    • Carboxylic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and this compound (1.0-1.2 eq.) in anhydrous DMF.

    • Add HATU (1.1-1.5 eq.) to the solution.

    • Slowly add DIPEA or TEA (2.0-3.0 eq.) to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Coupling ReagentBaseSolventTypical YieldReference
HATUDIPEA/TEADMFGood to Excellent[5]
EDC/HOBtDMAPAcetonitrileGood to Excellent[6]
POCl₃PyridineTHFModerate to Good[6]
Suzuki-Miyaura Coupling

While a specific protocol for the Suzuki-Miyaura coupling of a borylated this compound derivative was not found, the following general procedure for the coupling of pyridyl boronate derivatives with aryl halides can be adapted. This reaction is instrumental in forming C-C bonds to create biaryl structures.

General Protocol for Suzuki-Miyaura Coupling:

  • Materials:

    • Aryl or heteroaryl halide

    • Appropriate boronic acid or boronate ester of this compound

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

    • Ligand (if required, e.g., a phosphine ligand)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Procedure:

    • To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

    • Add the solvent system to the mixture.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

CatalystBaseSolventTypical YieldReference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterModerate to Good[7]
Pd₂(dba)₃/LigandCs₂CO₃1,4-DioxaneGood to Excellent[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound can act as the amine coupling partner with various aryl halides.

General Protocol for Buchwald-Hartwig Amination:

  • Materials:

    • This compound

    • Aryl halide (e.g., aryl bromide, aryl chloride)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, RuPhos)

    • Base (e.g., NaOtBu, Cs₂CO₃)

    • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.0-1.2 eq.), the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (1.2-2.0 eq.).

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.[9][10]

CatalystLigandBaseSolventTypical YieldReference
Pd(OAc)₂RuPhosNaOtBuTolueneGood to Excellent[9]
Pd₂(dba)₃XantphosDBUDMF/TolueneGood[10]
Cyclization and Cyclocondensation Reactions

The bifunctional nature of this compound makes it an excellent substrate for cyclization and cyclocondensation reactions to form various fused heterocyclic systems. For example, it can be envisioned to participate in reactions like the Pictet-Spengler or Bischler-Napieralski reactions after appropriate functionalization.

Conceptual Workflow for Pictet-Spengler Type Reaction:

pictet_spengler_workflow A This compound B N-Alkylation to form β-arylethylamine derivative A->B D Condensation B->D C Aldehyde or Ketone C->D E Acid-catalyzed Intramolecular Cyclization D->E F Tetrahydro-β-carboline analog E->F

Caption: Conceptual workflow for a Pictet-Spengler type reaction involving a derivative of this compound.

Conceptual Workflow for Bischler-Napieralski Type Reaction:

bischler_napieralski_workflow A N-Acylated This compound (β-arylethylamide) C Intramolecular Electrophilic Aromatic Substitution A->C B Dehydrating Agent (e.g., POCl₃) B->C D Dihydroisoquinoline analog C->D

Caption: Conceptual workflow for a Bischler-Napieralski type cyclization of an N-acylated this compound derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in constructing key scaffolds for medicinally relevant molecules, such as PI3K inhibitors and orexin receptor antagonists, underscores its importance in drug discovery. The reactivity of its amino group in fundamental transformations like amide coupling and Buchwald-Hartwig amination, combined with the potential for C-C bond formation via Suzuki-Miyaura coupling and the propensity for cyclization reactions, provides chemists with a powerful tool for the synthesis of diverse and complex molecular targets. The protocols and data presented here serve as a guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Quantification of 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-methoxypyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is essential for process control, quality assurance of final products, and stability studies. This document provides detailed analytical methods for the quantitative determination of this compound, targeting researchers, scientists, and professionals in drug development. The primary methods detailed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and robust technique, and Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated protocol for the closely related compound, 5-amino-2-chloropyridine, and is suitable for the routine quantification of this compound in bulk drug substances and reaction mixtures.[1][2]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterExpected Value
Linearity Range1 - 40 µg/mL
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)~0.015 µg/mL
Limit of Quantification (LOQ)~0.048 µg/mL
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD)< 2%
Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm i.d., 2.7 µm particle size).[1][2]

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Orthophosphoric acid (analytical grade)

2. Chromatographic Conditions

  • Mobile Phase: Water (pH adjusted to 3.0 with orthophosphoric acid) : Methanol (50:50, v/v).[1][2]

  • Flow Rate: 0.7 mL/min.[1][2]

  • Column Temperature: 40°C.[1][2]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL.[1][2]

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1, 5, 10, 20, 30, and 40 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Water:Methanol, 50:50, pH 3.0) B Prepare Standard Stock Solution (1 mg/mL) A->B D Prepare and Filter Sample A->D C Prepare Working Standards (1-40 µg/mL) B->C F Inject Standards and Sample C->F D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level analysis or in complex matrices where higher selectivity is required, a GC-MS method is recommended. As direct GC analysis of aminopyridines can sometimes be challenging due to their polarity, a derivatization step is often employed to improve volatility and chromatographic performance.[3]

Quantitative Data Summary

The following table outlines the expected performance of a derivatization-based GC-MS method.

ParameterExpected Value
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (R²)≥ 0.998
Limit of Detection (LOD)~0.01 ng/mL
Limit of Quantification (LOQ)~0.03 ng/mL
Accuracy (Recovery)95.0% - 105.0%
Precision (RSD)< 5%
Experimental Protocol

1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Chemicals and Reagents:

    • This compound reference standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

    • Pyridine (anhydrous)

    • Ethyl acetate (GC grade)

2. GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 310°C.

    • Hold: 10 minutes at 310°C.[3]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions will need to be determined from the mass spectrum of the derivatized analyte.

3. Derivatization and Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of this compound in ethyl acetate (e.g., 100 µg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • Pipette a known volume (e.g., 100 µL) of each standard into a vial and evaporate the solvent under a gentle stream of nitrogen.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent and dilute to bring the concentration of this compound into the calibration range.

    • Transfer a known volume to a vial and evaporate to dryness.

  • Derivatization:

    • To the dried residue of both standards and samples, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vials tightly and heat at 70°C for 30 minutes.

    • Cool the vials to room temperature before injection.

4. Analysis and Quantification

  • Inject 1 µL of the derivatized solution into the GC-MS.

  • Monitor the characteristic ions of the derivatized this compound in SIM mode.

  • Create a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.

  • Calculate the concentration of this compound in the sample based on the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standards and Samples B Evaporate to Dryness A->B C Add Pyridine and BSTFA B->C D Heat at 70°C for 30 min C->D E Inject Derivatized Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G H Integrate Ion Chromatogram G->H I Generate Calibration Curve H->I J Calculate Analyte Concentration I->J

Caption: Workflow for the quantification of this compound by GC-MS.

Logical Relationship of Method Selection

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis.

Method_Selection Start Define Analytical Need Conc Analyte Concentration? Start->Conc Matrix Matrix Complexity? Conc->Matrix High (>1 µg/mL) GCMS Use GC-MS Method Conc->GCMS Low (Trace Levels) HPLC Use HPLC-UV Method Matrix->HPLC Simple Matrix->GCMS Complex

Caption: Decision tree for selecting an analytical method for this compound.

References

Analysis of 5-Amino-2-methoxypyridine: Detailed Application Notes and Protocols for HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Amino-2-methoxypyridine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and robust analytical procedures.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity.[1][2] For polar aromatic amines like this compound, a reversed-phase HPLC method with a polar-modified C18 column is often suitable, providing good peak shape and retention.[3][4] The use of an acidic mobile phase helps to ensure the analyte is in a consistent ionic form, improving reproducibility.[5]

Application Note: HPLC Analysis of this compound

This application note describes a validated RP-HPLC method for the determination of this compound. The method is suitable for purity testing and quantitative analysis in bulk drug substances and intermediates.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification is essential for ensuring the quality and consistency of the final drug product. This HPLC method provides a reliable approach for the analysis of this compound.

Experimental

The method utilizes a polar-modified C18 column to enhance the retention of the polar analyte and provide symmetric peak shapes. The mobile phase consists of a phosphate buffer and acetonitrile, with gradient elution to ensure the separation of the main component from any potential impurities.

Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[6]

Quantitative Data Summary: HPLC Method

The following table summarizes the typical quantitative performance data for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterValue
Retention Time (RT)Approx. 4.5 min
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Linearity Range0.2 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2.0%
Accuracy (Recovery)98.0 - 102.0%
Experimental Protocol: HPLC Analysis

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • Polar-modified C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-8 min: 10-80% B

    • 8-10 min: 80% B

    • 10-12 min: 80-10% B

    • 12-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Solution (10 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Further dilute 1 mL of this solution to 10 mL with the same diluent.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution multiple times to check for system suitability (e.g., peak asymmetry, theoretical plates, and %RSD of peak areas).

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute inject Injection dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is typically required to increase its volatility and improve its chromatographic behavior.[7] Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines.[8][9]

Application Note: GC-MS Analysis of this compound

This application note details a GC-MS method for the analysis of this compound following derivatization. This method is highly selective and sensitive, making it suitable for trace-level analysis and impurity identification.

Introduction

For the analysis of this compound at low concentrations or in complex matrices, GC-MS offers excellent sensitivity and specificity. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar amine group into a less polar and more volatile silyl derivative, which is amenable to GC analysis.

Experimental

The sample is derivatized with BSTFA prior to injection into the GC-MS system. The separation is achieved on a non-polar capillary column, and the mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Method Validation

The GC-MS method should be validated for parameters including specificity, linearity, LOD, LOQ, precision, and accuracy to ensure reliable results.[10]

Quantitative Data Summary: GC-MS Method

The following table presents representative quantitative performance data for the GC-MS analysis of derivatized this compound. Actual values can vary based on the instrumentation and specific method parameters.

ParameterValue
Retention Time (RT) of DerivativeApprox. 12.5 min
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1.5 ng/mL
Linearity Range2 - 200 ng/mL
Correlation Coefficient (r²)> 0.998
Precision (%RSD)< 5.0%
Accuracy (Recovery)95.0 - 105.0%
Experimental Protocol: GC-MS Analysis

1. Materials and Reagents

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

3. Derivatization Procedure

  • Accurately weigh about 1 mg of the sample or standard into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Dilute the derivatized solution with ethyl acetate to the desired concentration for GC-MS analysis.

4. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 200 °C at 10 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450 (for full scan mode)

5. Analysis Procedure

  • Perform a blank run with derivatized pyridine and ethyl acetate to check for interferences.

  • Inject the derivatized standard solution to determine the retention time and mass spectrum of the this compound derivative.

  • Inject the derivatized sample solutions.

  • For quantitative analysis, create a calibration curve using a series of derivatized standards.

  • Identify the analyte in samples by comparing its retention time and mass spectrum with that of the standard. Quantify using the calibration curve.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing weigh Weighing add_reagents Add Derivatization Reagents weigh->add_reagents heat Heating add_reagents->heat dilute Dilution heat->dilute inject Injection dilute->inject separate GC Separation inject->separate ionize Ionization separate->ionize analyze Mass Analysis ionize->analyze identify Compound Identification analyze->identify quantify Quantification identify->quantify report Reporting quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Amino-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the scale-up synthesis of the versatile building block, 5-Amino-2-methoxypyridine, and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. The procedures outlined are designed for scalability and reproducibility, making them suitable for drug development and large-scale chemical manufacturing. This document includes comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to aid researchers in the efficient production of a diverse library of this compound derivatives.

Introduction

This compound is a key structural motif present in a wide array of biologically active molecules and serves as a crucial intermediate in the synthesis of pharmaceuticals. The strategic placement of the amino and methoxy groups on the pyridine ring allows for diverse functionalization, enabling the exploration of extensive chemical space in drug discovery programs. The ability to produce this intermediate and its derivatives on a large scale is therefore of significant importance.

This document details a robust and scalable two-step synthesis of this compound from commercially available 2-methoxypyridine. Furthermore, it provides protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.

Synthesis of this compound

The large-scale synthesis of this compound is achieved through a two-step process involving the nitration of 2-methoxypyridine followed by the reduction of the resulting 2-methoxy-5-nitropyridine.

Synthesis_of_5_Amino_2_methoxypyridine cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2-methoxypyridine 2-methoxypyridine 2-methoxy-5-nitropyridine 2-methoxy-5-nitropyridine 2-methoxypyridine->2-methoxy-5-nitropyridine  50-60 °C HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->2-methoxypyridine 2-methoxy-5-nitropyridine_reduction 2-methoxy-5-nitropyridine This compound This compound 2-methoxy-5-nitropyridine_reduction->this compound  Methanol, 62-65 °C H2, Pd/C H2, Pd/C H2, Pd/C->2-methoxy-5-nitropyridine_reduction

Figure 1: Overall synthetic scheme for this compound.
Experimental Protocol: Synthesis of 2-methoxy-5-nitropyridine (Nitration)

This protocol describes the regioselective nitration of 2-methoxypyridine.

Materials:

  • 2-Methoxypyridine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • To a stirred solution of concentrated sulfuric acid, cool the reactor to 0-5 °C using an ice bath.

  • Slowly add 2-methoxypyridine to the sulfuric acid, maintaining the temperature below 10 °C.

  • In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0-5 °C.

  • Add the nitrating mixture dropwise to the 2-methoxypyridine solution, keeping the reaction temperature between 50-60 °C.

  • After the addition is complete, maintain the reaction mixture at 60 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a yellow solid. Filter the solid and wash it with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-methoxy-5-nitropyridine.

ParameterValue
Reactant 2-Methoxypyridine
Reagents HNO₃, H₂SO₄
Temperature 50-60 °C
Reaction Time 2-3 hours
Typical Yield 85%
Purity (HPLC) >98%
Table 1: Summary of quantitative data for the synthesis of 2-methoxy-5-nitropyridine.
Experimental Protocol: Synthesis of this compound (Reduction)

This protocol details the catalytic hydrogenation of 2-methoxy-5-nitropyridine.

Materials:

  • 2-methoxy-5-nitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrogen Gas (H₂)

Procedure:

  • In a suitable hydrogenation reactor, charge 2-methoxy-5-nitropyridine and methanol.

  • Carefully add 10% Pd/C catalyst to the mixture.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.01 MPa) and heat the mixture to 62-65 °C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake and TLC/HPLC until the starting material is consumed (typically 1.5-2 hours).

  • Cool the reaction mixture to room temperature and carefully filter the catalyst. The catalyst can be recovered and reused.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a micro-yellow oily liquid.

ParameterExample 1Example 2
Starting Material 2-methoxy-5-nitropyridine (0.1 mol)2-methoxy-5-nitropyridine (0.1 mol)
Catalyst 10% Pd/C (0.50g)10% Pd/C (0.67g)
Solvent Methanol (67.28g)Methanol (100.92g)
Temperature 62 °C65 °C
Reaction Time 1.5 hours2 hours
Yield 92.03%91.78%
Purity (HPLC) 97.63%98.06%
Table 2: Comparison of quantitative data for the reduction of 2-methoxy-5-nitropyridine.

Synthesis of this compound Derivatives

The amino group of this compound can be further functionalized. For derivatization at other positions of the pyridine ring, a halogenated intermediate, such as 3-bromo-5-amino-2-methoxypyridine, is typically required. The following protocols describe the derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halogenated this compound derivative with an arylboronic acid.

Suzuki_Miyaura_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Start Add_Reactants Add Halogenated Pyridine, Arylboronic Acid, Pd Catalyst, Ligand, and Base to Flask Start->Add_Reactants Add_Solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) Add_Reactants->Add_Solvent Purge Purge with Inert Gas Add_Solvent->Purge Heat Heat Reaction Mixture (e.g., 85-95 °C) Purge->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Extract Extract with Organic Solvent Cool->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 85-95 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRepresentative Conditions
Substrate 3-Bromo-5-amino-2-methoxypyridine
Coupling Partner Phenylboronic Acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent 1,4-Dioxane/Water
Temperature 90 °C
Typical Yield 70-90%
Table 3: Representative conditions and expected yield for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed amination of a halogenated this compound derivative.

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Start Add_Reactants Add Halogenated Pyridine, Amine, Pd Precatalyst, Ligand, and Base to Flask Start->Add_Reactants Add_Solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) Add_Reactants->Add_Solvent Purge Purge with Inert Gas Add_Solvent->Purge Heat Heat Reaction Mixture (e.g., 100-110 °C) Purge->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol:

  • To an oven-dried reaction vessel, add the halogenated this compound derivative (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Thoroughly purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRepresentative Conditions
Substrate 3-Bromo-5-amino-2-methoxypyridine
Coupling Partner Morpholine
Catalyst System Pd₂(dba)₃ / XPhos
Base NaOtBu
Solvent Toluene
Temperature 110 °C
Typical Yield 65-85%
Table 4: Representative conditions and expected yield for Buchwald-Hartwig amination.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids and strong bases are corrosive and should be handled with extreme care.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere where necessary.

  • Hydrogenation should be performed in a dedicated and properly grounded apparatus by trained personnel due to the flammability of hydrogen gas.

Conclusion

The protocols described in these application notes provide a reliable and scalable pathway for the synthesis of this compound and its derivatives. The detailed experimental procedures and quantitative data summaries offer a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the efficient production of these important compounds for a variety of research and development applications. The use of robust and well-established methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the generation of diverse molecular scaffolds from a common intermediate.

Application Notes and Protocols: 5-Amino-2-methoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine is a versatile pyridine derivative that serves as a crucial building block in the synthesis of various agrochemicals, including herbicides and pesticides.[1][2] Its unique chemical structure, featuring both an amino and a methoxy group, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel active ingredients for crop protection. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the sulfonylurea herbicide, Nicosulfuron.

Application: Synthesis of Nicosulfuron

Nicosulfuron is a post-emergence herbicide widely used for the control of annual and perennial grass weeds in maize. It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates. The synthesis of Nicosulfuron involves the coupling of a pyridine sulfonamide moiety with a pyrimidine amine. While various synthetic routes exist, this compound can serve as a potential starting material for the synthesis of the key pyridine sulfonamide intermediate.

Synthetic Pathway Overview

The overall synthesis of Nicosulfuron from 2-chloro-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine is a key transformation. The initial starting material, this compound, can be envisioned as a precursor to the nicotinamide core of Nicosulfuron, although a direct multi-step synthesis from this specific starting material is not extensively documented in publicly available literature. The plausible synthetic strategy involves the conversion of this compound to a suitable nicotinic acid derivative, which can then be transformed into the key intermediate, 2-(aminosulfonyl)-N,N-dimethylnicotinamide. This intermediate is then reacted with 2-amino-4,6-dimethoxypyrimidine to yield Nicosulfuron.

Nicosulfuron Synthesis Pathway A This compound B 2-Chloro-N,N-dimethylnicotinamide A->B Multi-step conversion C 2-(Aminosulfonyl)-N,N-dimethylnicotinamide B->C Sulfonylation D 2-((((4,6-Dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)-N,N-dimethylnicotinamide) (Nicosulfuron) C->D Coupling Reaction E 2-Amino-4,6-dimethoxypyrimidine E->D

Caption: General synthetic pathway for Nicosulfuron.

Experimental Protocols

The following protocols are based on established patent literature for the synthesis of Nicosulfuron and its key intermediates.

Protocol 1: Synthesis of 2-(Aminosulfonyl)-N,N-dimethylnicotinamide from 2-Chloro-N,N-dimethylnicotinamide

This protocol describes the conversion of 2-chloro-N,N-dimethylnicotinamide to the key sulfonamide intermediate.

Materials:

  • 2-Chloro-N,N-dimethylnicotinamide

  • Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaHS)

  • Sulfur (S)

  • Sodium Hydroxide (NaOH)

  • Chlorine gas (Cl₂)

  • Ammonia (aqueous solution)

  • Organic solvent (e.g., Toluene)

Procedure:

  • Preparation of the Thiol Intermediate:

    • In a reaction vessel, prepare a solution of sodium polysulfide by reacting sodium sulfide or sodium hydrosulfide with sulfur in an aqueous sodium hydroxide solution.

    • Add 2-chloro-N,N-dimethylnicotinamide to the sodium polysulfide solution.

    • Heat the reaction mixture to reflux for several hours to facilitate the substitution of the chlorine atom with a thiol group, forming 2-mercapto-N,N-dimethylnicotinamide.

    • After cooling, the product can be isolated by filtration.

  • Oxidative Chlorination:

    • Suspend the 2-mercapto-N,N-dimethylnicotinamide in a suitable solvent.

    • Bubble chlorine gas through the suspension while maintaining the temperature. This oxidizes the thiol group to a sulfonyl chloride.

  • Amination:

    • To the resulting sulfonyl chloride, add an aqueous solution of ammonia. This will substitute the chloride of the sulfonyl chloride group with an amino group, yielding 2-(aminosulfonyl)-N,N-dimethylnicotinamide.

    • The product can be isolated and purified by standard laboratory techniques.

Protocol 2: Synthesis of Nicosulfuron

This protocol details the final coupling step to produce Nicosulfuron.

Materials:

  • 2-(Aminosulfonyl)-N,N-dimethylnicotinamide

  • 2-Amino-4,6-dimethoxypyrimidine

  • A suitable coupling reagent (e.g., phosgene, triphosgene, or a sulfonyl isocyanate precursor)

  • An organic solvent (e.g., Dichloromethane, Acetonitrile)

  • A base (e.g., Triethylamine)

Procedure:

  • Formation of the Sulfonyl Isocyanate Intermediate (in situ):

    • Dissolve 2-(aminosulfonyl)-N,N-dimethylnicotinamide in a dry organic solvent.

    • Add a coupling reagent such as triphosgene in the presence of a base like triethylamine. This reaction is typically carried out at a controlled temperature to form the reactive sulfonyl isocyanate intermediate in situ.

  • Coupling with 2-Amino-4,6-dimethoxypyrimidine:

    • To the solution containing the in situ generated sulfonyl isocyanate, add 2-amino-4,6-dimethoxypyrimidine.

    • Stir the reaction mixture at a specified temperature for a period of time to allow for the coupling reaction to complete.

  • Isolation and Purification:

    • Upon completion of the reaction, the product, Nicosulfuron, can be isolated by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain a high-purity final product.[1]

Quantitative Data

The following table summarizes typical quantitative data reported in the literature for the synthesis of Nicosulfuron.

StepReactantsProductYield (%)Purity (%)Reference
Nicosulfuron Synthesis 2-Isocyanatosulfonyl-N,N-dimethylnicotinamide, 2-Amino-4,6-dimethoxypyrimidineNicosulfuron9898.7[1]
Intermediate Synthesis 2-Chloro-N,N-dimethylnicotinamide, Sodium Hydrosulfide, Sulfur2-Mercapto-N,N-dimethylnicotinamide90-92-[1]
Final Product (Alternative) Pyrimidine urea, Pyridinesulfonyl chlorideNicosulfuron97.195.3

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Nicosulfuron, like other sulfonylurea herbicides, functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis cluster_protein Protein Synthesis & Growth Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Intermediates Intermediate Metabolites ALS->Intermediates BCAAs Valine, Leucine, Isoleucine Intermediates->BCAAs Proteins Proteins BCAAs->Proteins Growth Cell Division & Plant Growth Proteins->Growth Nicosulfuron Nicosulfuron Nicosulfuron->ALS Inhibits

Caption: Nicosulfuron inhibits the ALS enzyme, blocking amino acid synthesis.

The inhibition of ALS leads to a deficiency of these essential amino acids, which are vital for protein synthesis and cell division.[3] Consequently, weed growth is stunted, followed by chlorosis (yellowing) and eventual death of the plant. The selectivity of Nicosulfuron for weeds over maize is due to the rapid metabolism of the herbicide in the crop plant.

Conclusion

This compound is a valuable precursor in the synthesis of complex agrochemicals like Nicosulfuron. The protocols and data presented here provide a foundation for researchers involved in the development of novel crop protection agents. Understanding the synthetic pathways and the mode of action of such compounds is critical for the design of more effective and environmentally benign agrochemicals. Further research into optimizing the synthetic routes from readily available starting materials like this compound is a promising area for future development.

References

Troubleshooting & Optimization

Technical Support Center: 5-Amino-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Amino-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions for the functionalization of this compound?

A1: The most common and versatile methods for the functionalization of this compound are palladium-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination for forming C-N bonds and the Suzuki-Miyaura coupling for creating C-C bonds. These reactions are widely used in medicinal chemistry to synthesize complex molecules.

Q2: Why is my yield low in a Suzuki-Miyaura coupling reaction with this compound?

A2: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary amine can sometimes interfere with the catalytic cycle. It is crucial to carefully select the palladium catalyst, ligand, and base. Additionally, ensuring an inert atmosphere and using degassed solvents is critical to prevent catalyst deactivation. For substrates with amine groups, the choice of base is particularly important to avoid side reactions.

Q3: Can the amino group of this compound inhibit the palladium catalyst in cross-coupling reactions?

A3: Yes, the free amino group can coordinate to the palladium center, potentially inhibiting the catalytic activity. In some cases, protecting the amine group prior to the coupling reaction can improve yields, although many modern catalyst systems are designed to tolerate free amines. Alternatively, using a ligand that is less sensitive to coordination with the amine can be effective.

Q4: What is a good starting point for optimizing a Buchwald-Hartwig amination with this compound?

A4: A good starting point for a Buchwald-Hartwig amination is to use a palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst in combination with a bulky electron-rich phosphine ligand such as RuPhos or XPhos. Sodium tert-butoxide (NaOtBu) is a common strong base, and toluene or dioxane are frequently used as solvents. The reaction is typically run under an inert atmosphere at temperatures ranging from 80-110 °C.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Pd Source, Loading) check_reagents->optimize_catalyst If reagents are pure check_conditions->optimize_catalyst check_conditions->optimize_catalyst If conditions are standard optimize_base Screen Different Bases (K3PO4, Cs2CO3, K2CO3) optimize_catalyst->optimize_base end Improved Yield optimize_catalyst->end If yield improves optimize_solvent Test Alternative Solvents (Dioxane/H2O, Toluene, DMF) optimize_base->optimize_solvent optimize_base->end If yield improves protect_amine Consider Protecting the Amine Group optimize_solvent->protect_amine optimize_solvent->end If yield improves protect_amine->end

A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Key Troubleshooting Questions & Actions:

  • Are your reagents pure and dry?

    • Action: Ensure the aryl halide, boronic acid, and base are of high purity. Dry solvents are crucial as water can lead to protodeboronation of the boronic acid.

  • Is the reaction atmosphere sufficiently inert?

    • Action: The Pd(0) active catalyst is sensitive to oxygen. Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before heating.

  • Is your catalyst system optimal?

    • Action: The choice of ligand is critical. For electron-rich anilines, bulky biarylphosphine ligands often give good results. Consider screening different palladium sources and ligands.

  • Is the base appropriate?

    • Action: The base plays a key role. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used. The solubility of the base can also be a factor.[1]

  • Are you observing catalyst deactivation?

    • Action: If the reaction stalls, it might indicate catalyst decomposition. This can sometimes be observed by a change in color of the reaction mixture (e.g., formation of palladium black). Using a pre-catalyst can sometimes lead to more consistent results.[1]

Incomplete Conversion in Buchwald-Hartwig Amination

For incomplete conversions in Buchwald-Hartwig amination reactions, refer to the following guide:

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Ligand_Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange [Ar-Pd(II)(NR2)L2]+X- [Ar-Pd(II)(NR2)L2]+X- Ligand_Exchange->[Ar-Pd(II)(NR2)L2]+X- Reductive_Elimination Reductive Elimination [Ar-Pd(II)(NR2)L2]+X-->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Key Troubleshooting Questions & Actions:

  • Is the correct palladium source and ligand being used?

    • Action: The choice of palladium precursor and ligand is highly dependent on the substrates. For challenging couplings, using a pre-catalyst can be more efficient. Sterically hindered biarylphosphine ligands are often effective.[1]

  • Is the base selection appropriate?

    • Action: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but may not be compatible with base-sensitive functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary for sensitive substrates, though this may require higher reaction temperatures.[1]

  • Is the solvent choice optimal?

    • Action: Common solvents include toluene, dioxane, and THF. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1]

  • Is the reaction temperature suitable?

    • Action: Typical reaction temperatures are between 80-100°C. However, for thermally sensitive substrates, lower temperatures with stronger bases might be necessary. Conversely, challenging substrates may require higher temperatures.[1]

  • Is there evidence of side reactions?

    • Action: A common side reaction is the hydrodehalogenation of the aryl halide. This can be minimized by careful optimization of the ligand and reaction conditions.

Data & Protocols

Table 1: General Conditions for Suzuki-Miyaura Coupling of Amino-pyridines
ParameterRecommended ConditionNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pre-catalysts can also be effective.
Ligand PPh₃, SPhos, XPhosLigand choice is crucial and substrate-dependent.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Typically 2.0 equivalents are used.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, DMFDegassed solvents are essential.
Temperature 80 - 120 °CMicrowave heating can reduce reaction times.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation.
Table 2: General Conditions for Buchwald-Hartwig Amination of Amino-pyridines
ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPre-catalysts often provide more reproducible results.
Ligand RuPhos, XPhos, BINAPBulky, electron-rich phosphine ligands are preferred.
Base NaOtBu, K₃PO₄, Cs₂CO₃Base strength should be matched to substrate sensitivity.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous solvents are recommended.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive halides.
Atmosphere Inert (Argon or Nitrogen)Essential for maintaining catalyst activity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with this compound

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound, palladium pre-catalyst, and base to a Schlenk tube.

  • Add anhydrous, degassed solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

References

Side reactions and byproducts in 5-Amino-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Amino-2-methoxypyridine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Nitration of 2-methoxypyridine followed by reduction: This is a classical and cost-effective approach. It involves the electrophilic nitration of 2-methoxypyridine to form 2-methoxy-5-nitropyridine, which is then reduced to the desired product.

  • Palladium-catalyzed Buchwald-Hartwig amination: This modern cross-coupling method typically involves the reaction of a 2-methoxy-5-halopyridine (e.g., 5-bromo-2-methoxypyridine) with an ammonia equivalent. While powerful, it is often more expensive and can be sensitive to reaction conditions.

Q2: I am getting a low yield in the nitration of 2-methoxypyridine. What are the possible causes?

A2: Low yields in this nitration are often due to:

  • Suboptimal Temperature Control: The reaction is exothermic. Temperatures exceeding 60-70°C can lead to the formation of dinitrated byproducts and other degradation products.[1]

  • Incorrect Reagent Stoichiometry: An inappropriate ratio of nitric acid to the starting material can result in incomplete reaction or the formation of side products. A molar ratio of 1:1.2 (2-methoxypyridine:HNO₃) is often optimal.[1]

  • Insufficient Acid Catalyst: Concentrated sulfuric acid is crucial for generating the nitronium ion (NO₂⁺). Insufficient amounts will slow down or stall the reaction.

Q3: My Buchwald-Hartwig amination of 5-bromo-2-methoxypyridine is failing or giving a low yield. What should I check?

A3: Common culprits for a failed or low-yielding Buchwald-Hartwig amination of pyridine substrates include:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[2] Using bulky, electron-rich phosphine ligands can help mitigate this.[2]

  • Inadequate Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[2]

  • Suboptimal Ligand, Base, or Solvent: The choice of ligand, base, and solvent is critical and often interdependent. A systematic optimization of these parameters is frequently necessary.[2]

  • Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates catalyst decomposition, which can be caused by excessive temperatures or impurities.[2]

Q4: How can I remove isomeric impurities from my this compound product?

A4: Isomeric impurities, such as 3-Amino-2-methoxypyridine or 5-Amino-4-methoxy-pyridine, can be challenging to remove due to their similar polarities. The most effective method for purification is typically column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is usually effective. Careful monitoring by Thin Layer Chromatography (TLC) is essential to achieve good separation.

Troubleshooting Guides

Route 1: Nitration of 2-Methoxypyridine and Subsequent Reduction

Problem 1: Formation of Multiple Products in the Nitration Step

  • Symptom: TLC or HPLC analysis of the crude reaction mixture shows multiple spots/peaks close to the desired 2-methoxy-5-nitropyridine.

  • Possible Cause:

    • Over-nitration: Reaction temperature was too high, leading to dinitrated products.

    • Isomer Formation: While the methoxy group strongly directs to the 5-position, some nitration may occur at other positions.

    • N-Nitration: Formation of an N-nitropyridinium species is a possibility.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature strictly between 50-60°C.[1] Use an ice bath for cooling during the addition of the nitrating mixture.

    • Slow Addition: Add the nitrating agent (a mixture of nitric and sulfuric acid) dropwise to the solution of 2-methoxypyridine.

    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed to minimize byproduct formation.

Problem 2: Incomplete Reduction of 2-Methoxy-5-nitropyridine

  • Symptom: The final product is contaminated with the starting nitro compound.

  • Possible Cause:

    • Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C) may be old or poisoned.

    • Insufficient Hydrogen: Inadequate hydrogen pressure or a leak in the system.

    • Poor Solvent Choice: The nitro compound may not be fully dissolved in the reaction solvent.

  • Troubleshooting Steps:

    • Catalyst Activity: Use fresh, high-quality catalyst. Ensure the catalyst is not exposed to air for extended periods.

    • Hydrogen Supply: Purge the reaction vessel thoroughly with an inert gas before introducing hydrogen. Ensure a constant hydrogen supply (e.g., from a balloon or a pressurized cylinder).

    • Solvent Selection: Use a solvent in which the starting material is readily soluble, such as methanol, ethanol, or ethyl acetate.

Route 2: Buchwald-Hartwig Amination

Problem 1: Formation of Hydrodehalogenated Byproduct

  • Symptom: A significant amount of 2-methoxypyridine is observed in the crude product mixture.

  • Possible Cause: This side reaction, where the bromine is replaced by hydrogen, can compete with the desired amination, especially if the reductive elimination step is slow.[3]

  • Troubleshooting Steps:

    • Ligand Choice: Use bulky, electron-donating ligands (e.g., XPhos, RuPhos) to accelerate the C-N bond-forming reductive elimination.

    • Temperature Optimization: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

    • Base Selection: The choice of base can influence the extent of this side reaction. Experiment with different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).

Problem 2: Catalyst Turns Black and Reaction Stalls

  • Symptom: The reaction mixture, which is typically a colored solution, develops a black precipitate, and reaction progress ceases.

  • Possible Cause: The palladium catalyst has decomposed and precipitated as palladium black.[2]

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive temperatures (typically >120°C).[2] Consider running the reaction at a lower temperature for a longer duration.

    • Purity of Reagents: Ensure all reagents and solvents are pure and dry. Impurities can lead to catalyst decomposition.

    • Ligand Stability: The chosen ligand may not be stable under the reaction conditions. Consider a more robust ligand.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Methoxy-5-nitropyridine

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Nitration85>98Minimal stepsPotential for over-nitration at >70°C
Chlorination-Methoxylation96.5>98.8High regioselectivityHandling of POCl₃ is hazardous

Data sourced from BenchChem.[1]

Table 2: Optimization of Buchwald-Hartwig Amination of 2-Bromopyridine with N-Methylaniline (Representative Data)

EntryLigandBaseSolventTemperature (°C)Yield (%)
1XantphosNaOtBuToluene10045
2RuPhosNaOtBuToluene10085
3XPhosNaOtBuToluene10092
4XPhosCs₂CO₃Dioxane11078
5XPhosK₃PO₄Toluene10065

This is hypothetical data to illustrate an optimization workflow, based on principles outlined in technical guides.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5-nitropyridine via Direct Nitration

Materials:

  • 2-Methoxypyridine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • In a flask cooled in an ice bath, slowly add concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid.

  • To a separate reaction vessel containing 2-methoxypyridine (1.0 equivalent), add the prepared nitrating mixture dropwise while maintaining the internal temperature between 50-60°C.

  • After the addition is complete, stir the reaction mixture at the same temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-methoxy-5-nitropyridine. A typical yield is around 85% with a purity of >98%.[1]

Protocol 2: Reduction of 2-Methoxy-5-nitropyridine to this compound

Materials:

  • 2-Methoxy-5-nitropyridine

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas supply

Procedure:

  • Dissolve 2-methoxy-5-nitropyridine in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

  • Seal the flask and purge the system multiple times with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (e.g., via a balloon or from a pressurized source).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-2-methoxypyridine

Materials:

  • 5-Bromo-2-methoxypyridine

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, add the 5-bromo-2-methoxypyridine (1.0 equivalent), the ammonia source (1.2 equivalents), the base (1.4 equivalents), and the phosphine ligand to an oven-dried reaction vessel.

  • Add the palladium precatalyst.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.

  • If using an ammonia surrogate, perform the necessary deprotection/hydrolysis step.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Nitration and Reduction cluster_1 Route 2: Buchwald-Hartwig Amination 2-MeO-Py 2-Methoxypyridine Nitration Nitration (HNO3, H2SO4) 2-MeO-Py->Nitration 2-MeO-5-NO2-Py 2-Methoxy-5-nitropyridine Nitration->2-MeO-5-NO2-Py Isomer_Byproduct Isomeric Nitro Byproducts Nitration->Isomer_Byproduct Dinitro_Byproduct Dinitro_Byproduct Nitration->Dinitro_Byproduct High Temp. Reduction Reduction (e.g., Pd/C, H2) 2-MeO-5-NO2-Py->Reduction 5-A-2-MeO-Py This compound Reduction->5-A-2-MeO-Py 5-Br-2-MeO-Py 5-Bromo-2-methoxypyridine Amination Buchwald-Hartwig (Pd catalyst, Ligand, Base, NH3 source) 5-Br-2-MeO-Py->Amination Target_Product_2 This compound Amination->Target_Product_2 Hydrodehalogenation Hydrodehalogenation Amination->Hydrodehalogenation Troubleshooting_Nitration Start Low Yield or Impure Product in Nitration Step Check_Temp Was temperature > 60°C? Start->Check_Temp Check_Addition Was nitrating mix added too quickly? Check_Temp->Check_Addition No Sol_Temp Action: Maintain temp at 50-60°C using an ice bath. Check_Temp->Sol_Temp Yes Check_Monitoring Was reaction monitored to completion? Check_Addition->Check_Monitoring No Sol_Addition Action: Add nitrating mixture dropwise. Check_Addition->Sol_Addition Yes Sol_Monitoring Action: Stop reaction once starting material is consumed. Check_Monitoring->Sol_Monitoring No Success Improved Yield and Purity Check_Monitoring->Success Yes Sol_Temp->Check_Addition Sol_Addition->Check_Monitoring Sol_Monitoring->Success Troubleshooting_Buchwald Start Low Yield or Reaction Failure in Buchwald-Hartwig Amination Check_Inert Was the reaction run under a strict inert atmosphere? Start->Check_Inert Check_Catalyst Did palladium black form? Check_Inert->Check_Catalyst Yes Sol_Inert Action: Degas solvents and use a glovebox or Schlenk line. Check_Inert->Sol_Inert No Check_Ligand Is a bulky, electron-rich ligand being used? Check_Catalyst->Check_Ligand No Sol_Catalyst Action: Lower temperature, check reagent purity. Check_Catalyst->Sol_Catalyst Yes Sol_Ligand Action: Switch to a ligand like XPhos or RuPhos. Check_Ligand->Sol_Ligand No Success Improved Reaction Outcome Check_Ligand->Success Yes Sol_Inert->Check_Catalyst Sol_Catalyst->Check_Ligand Sol_Ligand->Success

References

Purification challenges of 5-Amino-2-methoxypyridine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5-Amino-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by the reduction of 2-methoxy-5-nitropyridine?

A1: The most common impurities include:

  • Unreacted Starting Material: Residual 2-methoxy-5-nitropyridine is a primary impurity.

  • Intermediates of Reduction: Incomplete reduction can lead to the presence of nitroso (2-methoxy-5-nitrosopyridine) and hydroxylamino intermediates.

  • Byproducts of Side Reactions: Depending on the reducing agent and reaction conditions, other byproducts may form.

  • Degradation Products: this compound can be susceptible to oxidation and photodegradation, leading to colored impurities. The amino group makes the aromatic ring electron-rich and thus more prone to oxidation.

Q2: My purified this compound is colored (yellow to brownish). What is the cause and how can I remove the color?

A2: A yellow to brownish color in the final product typically indicates the presence of oxidized impurities or residual nitroso compounds. These colored impurities can often be removed by:

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product before filtration can adsorb colored impurities.

  • Column Chromatography: Eluting the compound through a silica gel column can separate the desired product from more polar, colored impurities.

  • Crystallization: Careful selection of a crystallization solvent can leave colored impurities behind in the mother liquor.

Q3: I am struggling with the column chromatography of this compound. The separation is poor. What can I do?

A3: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting tips:

  • Solvent System (Mobile Phase): The polarity of the solvent system is crucial. For aminopyridines, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used. A gradient elution, starting with a low polarity and gradually increasing it, can improve separation.

  • Stationary Phase: Silica gel is the most common stationary phase. Ensure it is properly packed and of a suitable mesh size for your column dimensions.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a concentrated band. Overloading the column can lead to broad peaks and poor separation.

  • Tailing: Amines can sometimes "tail" on silica gel columns due to interactions with acidic silanol groups. Adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to the mobile phase can help to mitigate this effect and improve peak shape.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure the stability of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is typically 2-8°C.[1] Exposure to light and air should be minimized to prevent degradation. For long-term storage, keeping it in a tightly sealed container in a refrigerator is advisable.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. High concentration of impurities.Try a different recrystallization solvent or a solvent system with a lower boiling point. Attempt a preliminary purification by another method (e.g., column chromatography) before crystallization.
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was used). The cooling process is too fast.Boil off some of the solvent to concentrate the solution and attempt to cool again. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can also induce crystallization.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration.Minimize the amount of hot solvent used to dissolve the crude product. Cool the filtrate thoroughly in an ice bath to maximize precipitation. Ensure the filtration apparatus (funnel, filter paper) is pre-heated to prevent premature crystallization.
Crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities. Inappropriate solvent system (mobile phase). Column overloading.Perform small-scale TLC experiments to determine the optimal solvent system for separation. A gradient elution may be necessary. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the stationary phase mass.
Product elutes too quickly (low retention). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Product does not elute from the column (high retention). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).
Streaking or tailing of the product band. Interaction of the basic amino group with acidic silica gel. The compound is not stable on silica.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. Consider using a different stationary phase, such as alumina.

Data Presentation

Purity of this compound After Different Purification Steps
Purification Method Starting Material Reported Purity Reference
Dichloroethane ExtractionCrude reaction mixture from the reduction of 2-methoxy-5-nitropyridine97.63% (by HPLC)[2]
Column ChromatographyCrude reaction mixture>98% (typical)General Technique
CrystallizationProduct after extraction or column chromatography>99% (typical)General Technique

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is just above the silica surface.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

    • The unreacted, less polar 2-methoxy-5-nitropyridine will elute before the more polar this compound.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a representative method; specific conditions may need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water (with 0.1% formic acid or phosphoric acid to a pH of ~3) and methanol or acetonitrile. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-methoxy-5-nitropyridine reduction Catalytic Reduction (e.g., H2, Pd/C) start->reduction crude Crude this compound reduction->crude extraction Solvent Extraction (e.g., Dichloroethane) crude->extraction column_chrom Column Chromatography (Silica Gel) extraction->column_chrom Optional pure_product Pure this compound extraction->pure_product crystallization Crystallization column_chrom->crystallization Optional column_chrom->pure_product crystallization->pure_product hplc HPLC Analysis pure_product->hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product q1 Is the product colored? start->q1 a1 Treat with Activated Charcoal or use Column Chromatography q1->a1 Yes q2 Is the impurity less polar (e.g., starting material)? q1->q2 No a1->q2 a2 Use Column Chromatography q2->a2 Yes q3 Is the product 'oiling out' during crystallization? q2->q3 No a2->q3 a3 Change Crystallization Solvent q3->a3 Yes end Pure Product q3->end No a3->end

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 5-Amino-2-methoxypyridine.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 2-8°C under an inert atmosphere, protected from light. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advisable.[1]

2. What are the key safety precautions when handling this compound?

This compound is an irritant. Avoid contact with skin and eyes, and prevent inhalation of vapor or mist. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood.

3. In which common reactions is this compound used?

This compound is a versatile building block, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. It serves as a key intermediate in the synthesis of various biologically active molecules, including inhibitors of the PI3K/mTOR signaling pathway.[2][3]

4. How do the amino and methoxy groups on the pyridine ring influence its reactivity in cross-coupling reactions?

The electron-donating nature of both the amino and methoxy groups increases the electron density of the pyridine ring. This can make the oxidative addition step in palladium-catalyzed coupling reactions more challenging, potentially leading to lower yields.[1][4] The lone pair of electrons on the amino and pyridine nitrogen can also coordinate with the palladium catalyst, which may lead to catalyst inhibition.[2]

5. What are common side reactions to watch out for?

In Suzuki-Miyaura couplings, common side reactions include protodeboronation of the boronic acid and homocoupling of the boronic acid or the aryl halide.[1][5] In Buchwald-Hartwig aminations, dehalogenation of the aryl halide is a potential side reaction.[6]

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient oxidative addition due to the electron-rich nature of the aminopyridine ring.[4]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to enhance the electron density on the palladium center.[4]
Catalyst inhibition by the amino or pyridine nitrogen.[2]Consider using a higher catalyst loading (e.g., 2-5 mol%).
Inadequate base strength or solubility.Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For anhydrous conditions with K₃PO₄, adding a small amount of water may be beneficial.
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) Presence of oxygen in the reaction mixture.Ensure thorough degassing of solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen).
Inefficient reduction of Pd(II) precatalyst to active Pd(0).Use a Pd(0) source directly or ensure efficient in-situ reduction.
Protodeboronation of the boronic acid.[5]Use boronic esters (e.g., pinacol esters) which are more stable, or switch to anhydrous reaction conditions.[5]
Troubleshooting Low Yield in Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low or No Product Formation Poor solubility of the inorganic base in the reaction solvent.Screen different solvents (e.g., Toluene, Dioxane, THF, 2-MeTHF). Ensure vigorous stirring.
Inappropriate ligand for the specific substrate combination.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[6]
Reaction with a challenging aryl chloride.Increase reaction temperature and consider using a more electron-rich and bulky ligand.
Formation of Dehalogenation Byproduct Presence of a hydride source.Avoid protic solvents if possible. Ensure the base is not acting as a hydride donor.
High reaction temperature.Attempt the reaction at the lowest effective temperature that provides a reasonable rate.

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol is based on the synthesis of a PI3K/mTOR dual inhibitor using a closely related starting material, 5-bromo-2-methoxypyridin-3-amine.[2]

Reaction: Synthesis of N-(5-(benzo[d]thieno[3,2-d]pyrimidin-4-yl)-6-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Materials:

  • N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thieno[3,2-d]pyrimidine

  • PdCl₂(dppf)·CH₂Cl₂

  • K₂CO₃

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thieno[3,2-d]pyrimidine (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to reflux and stir for 4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the C-N coupling of an aryl halide with this compound. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • This compound

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (1-3 mol%), phosphine ligand (2-6 mol%), and base (1.5-2.0 equiv) to an oven-dried reaction vessel with a stir bar.

  • Seal the vessel and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aminopyridines

Note: This data is representative for substituted aminopyridines and should be used as a starting point for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄ (2)Dioxane/H₂O9075
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄ (2)Dioxane/H₂O9085
3-Amino-5-bromopyridine3-Tolylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O10080
3-Amino-5-bromopyridine4-Formylphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DMF/H₂O8072
Table 2: Representative Conditions for Buchwald-Hartwig Amination with Aminopyridines

Note: This data is representative for aminopyridine substrates and should be used as a starting point for optimization.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)Toluene11094[7]
1-Bromo-4-tert-butylbenzeneAnilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene10098
2-BromopyridinePiperidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2)Dioxane10085
4-BromoanisoleThis compoundPd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2)Toluene11088

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental_Workflow Setup 1. Reaction Setup - Add reagents (Aryl Halide, this compound, Boronic Acid, Base) to oven-dried flask. - Add catalyst and ligand. Inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent via syringe. Inert->Solvent Reaction 4. Reaction - Heat to desired temperature with stirring. Solvent->Reaction Monitor 5. Monitoring - Track progress via TLC or LC-MS. Reaction->Monitor Workup 6. Workup - Cool reaction. - Dilute with organic solvent. - Wash with H₂O and brine. Monitor->Workup Reaction Complete Purify 7. Purification - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purify Analysis 8. Analysis - Characterize product (NMR, MS). Purify->Analysis Troubleshooting_Logic Start Low Yield in Cross-Coupling Check_SM Starting Material Consumed? Start->Check_SM No_Reaction No Reaction/ Stalled Reaction Check_SM->No_Reaction No Complex_Mixture Complex Mixture/ Side Products Check_SM->Complex_Mixture Yes Catalyst_Issue Check Catalyst System: - Increase catalyst loading - Screen different ligands - Ensure inert atmosphere No_Reaction->Catalyst_Issue Conditions_Issue Check Reaction Conditions: - Screen different bases - Screen different solvents - Adjust temperature No_Reaction->Conditions_Issue Side_Reaction Identify Side Products (MS): - Homocoupling? - Dehalogenation? - Protodeboronation? Complex_Mixture->Side_Reaction Optimize Optimize to Minimize Side Reactions: - Rigorous degassing - Use boronic esters - Adjust base/solvent Side_Reaction->Optimize

References

Overcoming poor reactivity of the amino group in 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of the amino group in this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why does the amino group in this compound sometimes exhibit lower than expected reactivity?

A1: The reactivity of the amino group in this compound is influenced by a combination of electronic and steric factors. The pyridine ring is inherently electron-withdrawing, which can reduce the nucleophilicity of the exocyclic amino group by delocalizing its lone pair of electrons into the aromatic system. Additionally, the pyridine nitrogen itself is a nucleophilic site and can compete for reagents. In acidic conditions, the pyridine nitrogen can be protonated, which further deactivates the entire ring system towards electrophilic attack.

Q2: What are the most common challenges encountered when working with this compound?

A2: Researchers may encounter the following issues:

  • Low yields in acylation and alkylation reactions: This can be due to the reduced nucleophilicity of the amino group.

  • Side reactions: Competing reactions at the pyridine nitrogen can lead to undesired byproducts.

  • Difficulty in achieving selective N-functionalization: The presence of two nitrogen atoms can lead to mixtures of products.

  • Catalyst inhibition in cross-coupling reactions: The amino group can sometimes coordinate to the metal catalyst, hindering its activity.

Q3: How can I activate the amino group of this compound for a desired reaction?

A3: Several strategies can be employed:

  • Use of a suitable base: A non-nucleophilic base can deprotonate the amino group, increasing its nucleophilicity without competing for the electrophile.

  • Protecting group strategy: Temporarily protecting the amino group with a group like Boc (tert-butyloxycarbonyl) can prevent side reactions and allow for functionalization at other positions. The protecting group can then be removed to reveal the free amine for subsequent reactions.[1][2]

  • Lewis acid catalysis: In reactions like Friedel-Crafts acylation, a Lewis acid can activate the electrophile, making it more reactive towards the less nucleophilic amino group.[3][4]

  • Optimized cross-coupling conditions: For reactions like Buchwald-Hartwig amination, careful selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reactions
Symptom Possible Cause Suggested Solution
Incomplete conversion to the desired amide.1. Insufficient nucleophilicity of the amino group.2. Reagent decomposition.3. Steric hindrance.1a. Add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to increase the nucleophilicity of the amine.1b. Use a more reactive acylating agent, such as an acid chloride or anhydride.2a. Ensure anhydrous reaction conditions, as water can hydrolyze the acylating agent.3a. If the acylating agent is sterically bulky, consider using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the corresponding carboxylic acid.
Formation of multiple products.Reaction at the pyridine nitrogen.Protect the amino group with a Boc group before proceeding with reactions that might affect the pyridine nitrogen. The Boc group can be removed later under acidic conditions.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Low to no conversion of the aryl halide.1. Catalyst deactivation.2. Inappropriate ligand selection.3. Incorrect base or solvent.1a. The amino group of this compound might coordinate to the palladium center. Use a bidentate phosphine ligand like BINAP or DPPF to prevent this.[5]2a. For electron-rich amines, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often more effective.[6]3a. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7]3b. Aprotic polar solvents like toluene, dioxane, or THF are generally preferred.[8][9]
Formation of hydrodehalogenation byproduct.Competing side reaction.This can be more prevalent with primary amines. Optimizing the ligand and reaction temperature can help minimize this pathway.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

This protocol describes the protection of the amino group, which can be a crucial first step to avoid side reactions and control regioselectivity.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and NaOtBu (1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
4-BromotoluenePiperazinePd(dba)₂ (1.5)(±)-BINAP (1.8)NaOtBu (2.2)m-Xylene12085
4-ChlorotolueneMorpholine[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBU (2)Toluene10087
1-Bromo-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH10095
2-BromopyridineBenzylaminePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.2)Toluene10092

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Electrophile Reaction_Vessel Combine in Reaction Vessel Reactants->Reaction_Vessel Catalyst_Ligand Catalyst/Ligand (if applicable) Catalyst_Ligand->Reaction_Vessel Solvent_Base Solvent + Base Solvent_Base->Reaction_Vessel Reaction_Conditions Heat / Stir (under inert atmosphere) Reaction_Vessel->Reaction_Conditions Monitoring Monitor by TLC / GC-MS Reaction_Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for reactions involving this compound.

logical_relationship Start Low Reactivity of This compound Cause1 Electronic Effects: Electron-withdrawing pyridine ring Start->Cause1 Cause2 Competing Nucleophile: Pyridine nitrogen Start->Cause2 Cause3 Protonation: Deactivation in acidic media Start->Cause3 Strategy1 Increase Nucleophilicity Cause1->Strategy1 Strategy3 Activate Electrophile Cause1->Strategy3 Strategy2 Prevent Side Reactions Cause2->Strategy2 Solution1a Add non-nucleophilic base Strategy1->Solution1a Solution2a Use protecting groups (e.g., Boc) Strategy2->Solution2a Solution3a Use Lewis acids (for acylations) Strategy3->Solution3a Solution3b Optimize catalyst/ligand (for cross-coupling) Strategy3->Solution3b

Caption: Troubleshooting logic for overcoming poor reactivity of this compound.

References

Technical Support Center: 5-Amino-2-methoxypyridine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methoxypyridine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

This compound is a key building block in the synthesis of various pharmaceutical compounds. It is notably used as a reagent in the creation of novel thienopyrimidines, which act as highly potent and selective PI3K inhibitors, and in the synthesis of EMPA, a high-affinity selective antagonist for the OX2 receptor.[1] Its structural motifs are of significant interest in the development of targeted therapies.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial for maintaining the integrity of this compound. It is recommended to store the compound in a cool, dry, and well-ventilated place, with a suggested temperature of 2-8°C.[1] The container should be kept tightly closed. For stock solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month, protected from light.[2] When handling, personal protective equipment, including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[3]

Q3: What are the known safety hazards associated with this compound?

This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[4] It is classified as an irritant.[1] Appropriate safety precautions, such as working in a well-ventilated area and using personal protective equipment, are essential.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is a common reaction for this compound to form carbon-carbon bonds. However, challenges can arise due to the nature of aminopyridines.

Problem 1: Low to no yield of the desired coupled product.

  • Possible Cause 1: Catalyst Inhibition. The lone pair of electrons on the amino group and the pyridine nitrogen of this compound can coordinate with the palladium catalyst, leading to its deactivation.[5]

    • Solution:

      • Use of specialized ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can promote the catalytic cycle and reduce catalyst inhibition.[6]

      • Protect the amino group: Temporarily protecting the amino group as an acetamide or other suitable protecting group can prevent its coordination with the palladium catalyst.

  • Possible Cause 2: Poor Reactivity of the Aryl Halide. The electron-donating methoxy and amino groups on the pyridine ring can increase the electron density at the reaction center, making oxidative addition more difficult.[6]

    • Solution:

      • Choice of Halide: If possible, use an aryl iodide or bromide instead of a chloride, as they are generally more reactive in Suzuki couplings.

      • Catalyst System: Utilize a palladium pre-catalyst that is more efficient at generating the active Pd(0) species.

  • Possible Cause 3: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the reaction outcome.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). Anhydrous conditions may be beneficial in some cases to prevent protodeboronation of the boronic acid.[6]

Data Presentation: Troubleshooting Low Yield in Suzuki Coupling

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Change
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)Dppf is a more robust ligand for electron-rich substrates.
Ligand NoneXPhos (10 mol%)Bulky, electron-rich ligand accelerates reductive elimination.
Base Na₂CO₃ (2 eq.)K₃PO₄ (3 eq.)A stronger, non-aqueous soluble base can be more effective.
Solvent Toluene/H₂O (4:1)1,4-Dioxane (anhydrous)Anhydrous conditions prevent protodeboronation.
Temperature 80 °C100 °CHigher temperature can overcome activation energy barriers.
Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds, where this compound can act as the amine coupling partner.

Problem 2: Formation of side products, such as hydrodehalogenation of the aryl halide.

  • Possible Cause: β-Hydride Elimination. This is a common side reaction in Buchwald-Hartwig amination, leading to the reduction of the aryl halide and the formation of an imine from the amine.[7]

    • Solution:

      • Ligand Choice: Use ligands that promote reductive elimination over β-hydride elimination. Bidentate phosphine ligands like BINAP or DPPF can be effective.[7]

      • Reaction Conditions: Lowering the reaction temperature and using a less sterically hindered base can sometimes reduce the rate of this side reaction.

Problem 3: Difficulty in purifying the product from the reaction mixture.

  • Possible Cause: Presence of catalyst residues and inorganic salts.

    • Solution:

      • Work-up Procedure: A thorough aqueous work-up is essential. Washing the organic layer with a solution of ammonium chloride can help remove residual palladium.

      • Chromatography: Column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, is often effective. For more polar compounds, adding a small amount of triethylamine or methanol to the eluent can improve separation.

Experimental Protocols

Detailed Protocol: Suzuki-Miyaura Coupling of a Brominated Heterocycle with this compound (as the boronic ester derivative)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Optimization of specific reagents and conditions may be necessary for different substrates.

1. Materials:

  • Brominated heteroaryl compound (1.0 eq)

  • This compound-3-boronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

2. Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the brominated heteroaryl compound, this compound-3-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Workflows

Logical Troubleshooting Workflow for Suzuki Coupling

G Start Low Yield in Suzuki Coupling CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckReagents Verify Reagent Quality Start->CheckReagents OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions SideReactions Investigate Side Reactions Start->SideReactions UseFreshCatalyst Use Fresh Catalyst/Pre-catalyst CheckCatalyst->UseFreshCatalyst Degraded? IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading Low Loading? BoronicAcid Use Fresh Boronic Acid/Ester CheckReagents->BoronicAcid Boronic Acid/Ester Degradation? BaseQuality Screen Different Bases CheckReagents->BaseQuality Base Ineffective? Solvent Change Solvent System (e.g., Dioxane, Toluene, DMF) OptimizeConditions->Solvent Poor Solubility/Side Reactions? Temperature Increase Temperature OptimizeConditions->Temperature Reaction Sluggish? Protodeboronation Use Anhydrous Conditions/Milder Base SideReactions->Protodeboronation Protodeboronation? Homocoupling Degas Solvents Thoroughly SideReactions->Homocoupling Homocoupling?

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

PI3K/mTOR Signaling Pathway

Inhibitors synthesized using this compound can target the PI3K/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[8][9][10][11][12]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2->AKT Phosphorylation

Caption: Simplified PI3K/mTOR signaling pathway targeted by inhibitors.

Orexin Receptor Signaling Pathway

Antagonists synthesized from this compound can block the orexin signaling pathway, which is involved in the regulation of wakefulness.[1][4][6][13][14]

Orexin_Signaling_Pathway Orexin Orexin A / Orexin B OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR Binds to G_Protein G-protein Coupling (Gq/11, Gi/o, Gs) OXR->G_Protein Activates Downstream Downstream Effectors (e.g., PLC, AC) G_Protein->Downstream Wakefulness Promotion of Wakefulness Downstream->Wakefulness Antagonist Orexin Antagonist (e.g., EMPA) Antagonist->OXR Blocks

Caption: Orexin receptor signaling pathway and the action of antagonists.

References

Technical Support Center: Purification of 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude this compound?

A1: Impurities in this compound typically fall into three categories:

  • Process-Related Impurities: These arise from the synthetic route and can include unreacted starting materials (e.g., 2-amino-5-nitropyridine, 2-chloro-5-nitropyridine), intermediates, and by-products from side reactions.

  • Degradation Products: this compound can degrade over time, especially when exposed to light, air (oxidation), or extreme temperatures. The amino group is particularly susceptible to oxidation, which can lead to colored impurities.

  • Isomeric Impurities: Depending on the synthetic method, isomers such as 3-Amino-2-methoxypyridine or other positional isomers might be present.

Q2: My crude this compound is a dark oil or solid. What is the likely cause?

A2: The appearance of a dark color, often red to dark brown, is common in crude aminopyridines and is typically due to the presence of oxidized impurities. These are often highly colored, minor components that can be removed through purification techniques like recrystallization with activated carbon or column chromatography.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification methods are:

  • Recrystallization: This is a cost-effective method for removing small amounts of impurities. The choice of solvent is critical for good recovery and purity.

  • Column Chromatography: This technique is highly effective for separating the desired product from closely related impurities, especially when high purity is required.

  • Acid-Base Extraction: This can be used as a preliminary purification step to separate the basic aminopyridine from neutral or acidic impurities.

Q4: How can I monitor the purity of my this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing the purity of this compound. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting & Optimization
Product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound (Melting point of this compound is 29-31 °C).- High concentration of impurities depressing the melting point.- Cooling the solution too quickly.- Use a lower-boiling point solvent or a solvent pair.- Try to pre-purify by another method (e.g., column chromatography) before recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. - Too much solvent was used.- The chosen solvent has a relatively high solubility for the compound at low temperatures.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Test different solvents or solvent systems to find one with a large solubility difference between hot and cold.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Colored impurities remain after recrystallization. - The impurities have similar solubility to the product in the chosen solvent.- The colored impurities are strongly adsorbed to the product crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting & Optimization
Poor separation of product and impurities (overlapping peaks). - Inappropriate solvent system (mobile phase).- Column overloading.- Optimize the mobile phase polarity. A common starting point for aminopyridines is a mixture of ethyl acetate and hexanes. Adjust the ratio to improve separation.- Reduce the amount of crude material loaded onto the column.
Product does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Streaking or tailing of the product band. - The compound is interacting too strongly with the silica gel (stationary phase).- The compound is degrading on the column.- Add a small amount of a basic modifier, such as triethylamine (~1%), to the mobile phase to reduce interactions with the acidic silica gel.- Run the chromatography as quickly as possible without sacrificing separation.

Data Presentation

Purity Data from Synthetic Procedures

The following table summarizes purity data for this compound obtained through a specific synthetic route followed by a basic workup.[1]

StepPurity (by HPLC)
Example 1: Post-synthesis and extraction97.63%
Example 2: Post-synthesis and extraction98.93%

Experimental Protocols

Protocol 1: Purification by Recrystallization (General Procedure)

This protocol provides a general method for recrystallization. The ideal solvent or solvent system should be determined empirically.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for aminopyridines include ethyl acetate/hexanes, and methanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair).

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase polarity. A common mobile phase for aminopyridines is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50% or higher). Add ~1% triethylamine to the mobile phase to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC

This is a general method that can be adapted for purity analysis.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water or a buffer (e.g., phosphate buffer at a slightly acidic pH). A starting point could be a 50:50 (v/v) mixture of methanol and a pH 3 aqueous buffer.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25-30 °C.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolve in minimal hot solvent Crude->Dissolution Recrystallization Path Column_Chromatography Column Chromatography Crude->Column_Chromatography Chromatography Path Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Crystallization Cool to crystallize Hot_Filtration->Crystallization Isolation Isolate crystals (Vacuum Filtration) Crystallization->Isolation Pure_Solid Purified this compound Isolation->Pure_Solid Pure_Fractions Combine Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Solvent_Removal->Pure_Solid

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_recovery Troubleshooting Low Recovery Start Recrystallization Attempt Oiling_Out Product Oils Out? Start->Oiling_Out Low_Recovery Low Recovery? Oiling_Out->Low_Recovery No Change_Solvent Use lower boiling solvent or solvent pair Oiling_Out->Change_Solvent Yes Slower_Cooling Cool solution more slowly Oiling_Out->Slower_Cooling Yes Success Successful Purification Low_Recovery->Success No Less_Solvent Use less hot solvent Low_Recovery->Less_Solvent Yes Check_Solubility Re-evaluate solvent choice Low_Recovery->Check_Solubility Yes Change_Solvent->Start Slower_Cooling->Start Less_Solvent->Start Check_Solubility->Start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Functionalization of 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the functionalization of 5-Amino-2-methoxypyridine.

I. Diazotization and Sandmeyer Reaction

The conversion of the amino group of this compound to other functionalities via diazotization, followed by a Sandmeyer or related reaction, is a common synthetic strategy. However, this process is fraught with potential challenges.

Troubleshooting Guide

Question: My Sandmeyer reaction is giving a low yield of the desired halo-pyridine. What are the common causes and how can I improve the yield?

Answer: Low yields in Sandmeyer reactions involving aminopyridines can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive.

    • Troubleshooting: Ensure the reaction temperature is strictly maintained between 0 and 5 °C. Use of an ice/salt bath is recommended for better temperature control. Add the sodium nitrite solution slowly and dropwise to prevent localized warming and decomposition of nitrous acid.[1]

  • Decomposition of the Diazonium Salt: Pyridine diazonium salts can be less stable than their aniline counterparts. Premature decomposition can lead to the formation of phenolic byproducts.

    • Troubleshooting: Use the diazonium salt solution immediately after its preparation. Avoid letting it warm to room temperature. Some sources suggest that using sulfuric acid instead of hydrochloric acid can increase the stability of the diazonium salt.[1]

  • Side Reactions: The primary side product is often the corresponding phenol (2-methoxy-5-hydroxypyridine) from the reaction of the diazonium salt with water.[2]

    • Troubleshooting: Minimize the amount of water in the reaction mixture where possible and maintain a low temperature. The phenol can be removed during work-up by extraction with a basic aqueous solution.

  • Suboptimal Copper Catalyst: The form and concentration of the copper catalyst are crucial.

    • Troubleshooting: Use a freshly prepared solution of copper(I) halide. The reaction is catalytic in copper, but stoichiometric amounts are often used to drive the reaction to completion.

Question: I am observing the formation of a dark, tarry substance in my reaction mixture. What is the cause and how can I prevent it?

Answer: The formation of tar-like substances is often due to the coupling of the diazonium salt with the starting material or other aromatic species present in the reaction mixture, leading to the formation of azo dyes and polymeric materials.

  • Troubleshooting:

    • Ensure efficient stirring to maintain a homogeneous mixture and prevent localized high concentrations of the diazonium salt.

    • Add the diazonium salt solution slowly to the copper halide solution.

    • Maintain a low reaction temperature throughout the addition.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxypyridine

This protocol is adapted from a literature procedure for the Sandmeyer bromination of this compound.[3]

Reaction Scheme:

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in 48% hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice/salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a cold aqueous solution of sodium hydroxide.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain 2-Bromo-5-methoxypyridine.

Quantitative Data
ReactantMolar Eq.ReagentMolar Eq.SolventTemperature (°C)Time (h)Yield (%)Reference
This compound1.0NaNO₂1.1H₂O/HBr0-50.5-[3]
Diazonium Salt1.0CuBr1.2HBr0-70163[3]

Diagram: Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up start This compound in HBr diazonium Diazonium Salt Solution start->diazonium 0-5 °C, 30 min reagent1 NaNO2 (aq) reagent1->diazonium reaction Reaction Mixture diazonium->reaction Slow addition at 0 °C, then heat to 60-70 °C cu_reagent CuBr in HBr cu_reagent->reaction product 2-Bromo-5-methoxypyridine reaction->product Purification neutralize Neutralization (NaOH) reaction->neutralize extract Extraction (Ether) neutralize->extract dry Drying & Concentration extract->dry dry->product

Caption: Workflow for the Sandmeyer bromination of this compound.

II. N-Acylation

N-acylation of the primary amino group is a fundamental transformation. However, achieving high chemoselectivity and avoiding side reactions can be challenging.

Troubleshooting Guide

Question: I am trying to N-acylate this compound with an acyl chloride/anhydride, but I am getting a mixture of products, including di-acylated and possibly O-acylated species. How can I improve the selectivity?

Answer: Achieving selective mono-N-acylation requires careful control of reaction conditions to manage the nucleophilicity of the different sites.

  • Over-acylation: The initially formed mono-acylated product can sometimes be further acylated, especially under harsh conditions or with a large excess of the acylating agent.

    • Troubleshooting: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the solution of the aminopyridine at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Pyridine Ring Acylation: While less common, acylation can potentially occur at the pyridine nitrogen, forming an acylpyridinium salt. This is more likely with highly reactive acylating agents.

    • Troubleshooting: Using a less reactive acylating agent or performing the reaction in the presence of a non-nucleophilic base like triethylamine or pyridine can mitigate this. The pyridine nitrogen is less nucleophilic than the exocyclic amino group, so this is usually a minor pathway.

  • Chemoselectivity: The presence of other nucleophilic groups in the molecule can lead to competing acylation.

    • Troubleshooting: For N-acylation, conditions that favor the reaction at the more nucleophilic amino group are preferred. Running the reaction under neutral or slightly basic conditions is typical. For selective acylation of other groups in the presence of the amine, protection of the amino group might be necessary. Some catalytic systems, like DMAP, can influence the chemoselectivity.[4]

Experimental Protocol: Synthesis of 5-Acetylamino-2-methoxypyridine

This is a general protocol for the N-acetylation of an aromatic amine using acetic anhydride.

Reaction Scheme:

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data
ReactantMolar Eq.ReagentMolar Eq.SolventTemperature (°C)Time (h)Yield (%)
Aniline (model)1.0Acetic Anhydride1.2NoneRoom Temp<0.2589
Amines (various)1.0Acetic Anhydride1.2NoneRoom Temp<0.2572-91

Note: The data is for general N-acylation of amines and serves as a representative example.[5] Yields for this compound may vary.

Diagram: N-Acylation Logical Flow

N_Acylation_Flow start Dissolve this compound in Pyridine cool Cool to 0 °C start->cool add_reagent Slowly add Acetic Anhydride cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product wash_dry->purify end 5-Acetylamino-2-methoxypyridine purify->end

References

Technical Support Center: Recrystallization of 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Amino-2-methoxypyridine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar organic solvents are generally a good starting point. It exhibits moderate solubility in solvents like ethanol, methanol, and dimethylformamide, while being less soluble in water.[1] A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. The optimal solvent or solvent system should be determined experimentally by performing small-scale solubility tests.

Q2: My crude this compound is an oil or a low-melting solid. How does this affect recrystallization?

A2: this compound has a reported melting point between 29-31 °C.[2] This low melting point can lead to a phenomenon known as "oiling out," where the compound separates as a liquid instead of forming crystals. This is more likely to occur if the boiling point of the recrystallization solvent is higher than the melting point of the compound or if significant impurities are present, which can depress the melting point. To avoid this, consider using a lower-boiling point solvent or initiating crystallization at a lower temperature.

Q3: What are the common impurities in this compound, and how can I remove them?

A3: this compound is commonly synthesized by the reduction of 5-nitro-2-methoxypyridine.[2] Potential impurities stemming from this synthesis include:

  • Unreacted 5-nitro-2-methoxypyridine: This starting material is less polar than the product.

  • Intermediates of nitro group reduction: These can include nitroso and hydroxylamine species.

  • Side-products: Azo compounds can form as byproducts during the reduction of aromatic nitro compounds.

Recrystallization is effective at removing impurities with different solubility profiles. For colored impurities or highly polar byproducts, treating the hot solution with a small amount of activated charcoal before filtration can be beneficial.

Q4: My product does not crystallize from the solution upon cooling. What should I do?

A4: If crystals do not form, the solution may be too dilute or nucleation may be inhibited. Try the following troubleshooting steps:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution.

  • Reduce the solvent volume: Reheat the solution to evaporate some of the solvent and increase the concentration of the compound. Then, allow it to cool again.

  • Use an anti-solvent: If the compound is highly soluble in the chosen solvent, you can add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then gently heat until it is clear again before cooling.

Q5: The purity of my this compound did not improve after recrystallization. What could be the reason?

A5: If the purity has not improved, it could be due to several factors:

  • Inappropriate solvent choice: The chosen solvent may have similar solubility for both the compound and the impurities at all temperatures. A different solvent or solvent system should be tested.

  • Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The impurity has very similar properties to the product: If the impurity has a similar structure and polarity, a single recrystallization may not be sufficient. Multiple recrystallizations or an alternative purification technique like column chromatography may be necessary.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Oiling Out - Solution is supersaturated.- Cooling is too rapid.- Presence of impurities depressing the melting point.- Boiling point of the solvent is too high.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Use a seed crystal.- Try a lower boiling point solvent.
No Crystal Formation - Solution is too dilute.- Nucleation is inhibited.- Evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.
Low Recovery Yield - Too much solvent was used.- The compound is significantly soluble in the solvent even at low temperatures.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Use a pre-heated funnel for hot filtration.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and filter before cooling.
Poor Crystal Quality (fine powder) - Very rapid crystallization.- Slow down the cooling process. Consider insulating the flask to allow for very slow cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol, methanol, isopropanol) and observe the solubility at room temperature. Heat the test tube in a warm water bath and observe if the solid dissolves. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid with gentle swirling or stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.

Protocol 2: Two-Solvent Recrystallization of this compound
  • Solvent Pair Selection: Choose a solvent in which this compound is soluble (e.g., methanol or ethanol) and an "anti-solvent" in which it is poorly soluble but is miscible with the first solvent (e.g., water).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Recrystallization Workflow

Recrystallization_Workflow start Start with Crude This compound solvent_selection Select Potential Solvent(s) (e.g., Ethanol, Methanol, IPA, Water) start->solvent_selection dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent solvent_selection->dissolve decolorize Optional: Add Activated Charcoal for Colored Impurities dissolve->decolorize hot_filtration Hot Filtration to Remove Insoluble Impurities decolorize->hot_filtration Yes cool Cool Solution Slowly to Room Temperature decolorize->cool No hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath check_crystals Crystals Formed? ice_bath->check_crystals collect_crystals Collect Crystals by Vacuum Filtration check_crystals->collect_crystals Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume check_crystals->troubleshoot No wash_dry Wash with Cold Solvent and Dry Crystals collect_crystals->wash_dry end Pure this compound wash_dry->end troubleshoot->cool

Caption: Workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Amino-2-methoxypyridine and Other Isomeric Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the chemical reactivity of 5-Amino-2-methoxypyridine with other fundamental aminopyridines has been compiled, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their behavior in key organic reactions, supported by experimental data and standardized protocols.

The reactivity of aminopyridines is a critical aspect of their application in medicinal chemistry and materials science. The position of the amino group and the presence of other substituents on the pyridine ring significantly influence the electron density distribution, basicity, and, consequently, the susceptibility of the molecule to electrophilic and nucleophilic attack. This guide focuses on a comparative analysis of this compound against 2-Aminopyridine, 3-Aminopyridine, and 4-Aminopyridine.

Basicity and Nucleophilicity: A Comparative Overview

The basicity of aminopyridines, a key indicator of their nucleophilicity, is quantified by the pKa of their conjugate acids. A higher pKa value corresponds to a stronger base. The methoxy group in this compound, being an electron-donating group through resonance, is expected to increase the electron density on the pyridine ring, thereby influencing its basicity.

CompoundpKa of Conjugate Acid
4-Aminopyridine9.17[1][2]
2-Aminopyridine6.86[2][3]
This compound 4.33 (Predicted)
3-Aminopyridine5.98

Note: The pKa value for this compound is a predicted value. Experimental values for 3-Aminopyridine are widely cited in chemical literature.

The data indicates that 4-Aminopyridine is the most basic among the compared isomers, suggesting it is the most nucleophilic. The predicted pKa for this compound is notably lower than that of 2- and 4-aminopyridine, which may seem counterintuitive given the electron-donating methoxy group. This prediction suggests that the inductive effect of the methoxy group and the position of the amino group play a complex role in determining the overall basicity.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the pyridine ring. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The pyridine nitrogen, however, is deactivating. The interplay of these effects, along with the influence of other substituents, determines the regioselectivity and reaction rate.

Bromination

The bromination of aminopyridines provides a clear example of their differing reactivities.

CompoundReaction ConditionsMajor Product(s)Yield (%)
This compound Br₂, HBr, NaNO₂, H₂O, -10°C to RT2-Bromo-5-methoxypyridine63
2-AminopyridineNBS, Acetone, 10°C2-Amino-5-bromopyridine95
2-AminopyridineAc₂O, then Br₂, then NaOH2-Amino-5-bromopyridine66.5[4]
4-AminopyridineBr₂, Solvent4-Amino-3,5-dibromopyridineHigh

Note: Yields are highly dependent on specific reaction conditions and may not be directly comparable.

The high yield of monobromination for 2-aminopyridine highlights the strong directing effect of the amino group. For this compound, the substitution occurs at the 2-position, which is ortho to the amino group and para to the methoxy group, demonstrating the concerted activating effect of both substituents.

Nitration

Nitration introduces a nitro group onto the pyridine ring, a key functional group for further transformations.

CompoundReaction ConditionsMajor Product(s)Yield (%)
2-AminopyridineHNO₃, H₂SO₄2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine~90 (5-nitro)
4-Aminopyridine4-Nitropyridine-N-oxide reduction with Fe/acid4-Aminopyridine85-90[5]

The nitration of 2-aminopyridine predominantly yields the 5-nitro isomer. This regioselectivity can be explained by the concept of "electric hindrance," where the repulsion between the positive charge on the protonated pyridine nitrogen and the incoming electrophile disfavors attack at the 3-position.

Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly those bearing good leaving groups. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack, especially at the 2- and 4-positions.

The Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines, typically at the 2-position, using sodium amide. Modern protocols have been developed using a NaH-iodide composite, allowing for milder reaction conditions. For a substrate like 2-methoxypyridine, this reaction could potentially be used to introduce an amino group, though the reactivity would be influenced by the existing methoxy substituent.

Experimental Protocols

General Procedure for Bromination of 2-Aminopyridine using NBS

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Ethanol (90%)

Procedure:

  • Dissolve 2-aminopyridine (1.0 eq) in acetone.

  • Cool the solution to 10°C.

  • Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 10°C.

  • Stir the reaction mixture for an additional 30 minutes at 10°C.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from 90% ethanol to yield 2-amino-5-bromopyridine.[6]

General Procedure for Nitration of 2-Aminopyridine

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • Carefully add 2-aminopyridine to concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the solution of 2-aminopyridine in sulfuric acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Filter, wash, and dry the solid product to obtain a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.

Visualizing Reaction Pathways

To better understand the logical flow of the synthetic transformations discussed, the following diagrams are provided.

electrophilic_substitution aminopyridine Aminopyridine Derivative intermediate Sigma Complex (Wheland Intermediate) aminopyridine->intermediate Attack by pi-system electrophile Electrophile (e.g., Br+, NO2+) electrophile->intermediate product Substituted Aminopyridine intermediate->product Deprotonation

Figure 1. Generalized workflow for electrophilic aromatic substitution on aminopyridines.

nucleophilic_substitution halopyridine Halogenated Pyridine (with activating group) meisenheimer Meisenheimer Complex halopyridine->meisenheimer nucleophile Nucleophile (e.g., R-S-, R-NH2) nucleophile->meisenheimer Nucleophilic Attack product Substituted Pyridine meisenheimer->product Loss of Leaving Group

Figure 2. Generalized mechanism for nucleophilic aromatic substitution on activated pyridines.

Conclusion

The reactivity of this compound is governed by the electronic interplay of its amino and methoxy substituents with the pyridine ring. While its predicted basicity is lower than that of 2- and 4-aminopyridine, the combined activating effects of the amino and methoxy groups are expected to facilitate electrophilic substitution. Conversely, these electron-donating groups would likely decrease its reactivity towards nucleophilic aromatic substitution compared to pyridines with electron-withdrawing substituents. This guide provides a foundational understanding for researchers to strategically employ these versatile building blocks in the synthesis of novel compounds. Further quantitative kinetic studies are warranted to provide a more precise comparison of the reaction rates.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 5-Amino-2-methoxypyridine. The information is intended for researchers, scientists, and drug development professionals to illustrate the validation process and performance characteristics of common analytical techniques. The experimental data presented is hypothetical but reflects realistic expectations for such methods based on established validation guidelines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring its quality and purity throughout the drug development process. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] This guide outlines and compares two common chromatographic techniques, HPLC and GC, for the analysis of this compound and details the validation process according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[3]

Comparison of Analytical Methods

A summary of the performance characteristics of the hypothetical HPLC-UV and GC-FID methods for the analysis of this compound is presented below.

Table 1: Comparison of Validated HPLC and GC Method Performance

Validation ParameterHPLC-UV MethodGC-FID Method
Specificity No interference from blank, placebo, and potential impurities at the retention time of the analyte. Peak purity index > 0.999.No interference from blank and solvent at the retention time of the analyte.
Linearity (R²) > 0.999> 0.998
Range 1 - 150 µg/mL10 - 500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) 0.3 µg/mL3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL10 µg/mL
Robustness Tolerant to minor changes in flow rate, mobile phase composition, and column temperature.Tolerant to minor changes in flow rate, oven temperature ramp rate, and injection volume.

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC methods and their validation are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a procedure for a structurally similar compound, 5-amino-2-chloropyridine.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase: Acetonitrile:Water (pH 3.0 adjusted with phosphoric acid) (50:50, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the linear range.

Gas Chromatography (GC-FID) Method

This method is a modernized approach based on historical data from the NIST WebBook.[5]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is accurately weighed and dissolved in methanol to achieve a final concentration within the linear range.

Method Validation Workflow

The following diagram illustrates the overall workflow for the validation of an analytical method according to ICH guidelines.

G Overall Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report C->J D->J E->J F->J G->J H->J I->J

Caption: Overall Analytical Method Validation Workflow.

Detailed Validation Experiments

Specificity The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Protocol: Analyze blank (solvent/mobile phase), placebo (if applicable), and spiked samples with potential impurities.

  • Acceptance Criteria: No interfering peaks at the retention time of this compound. For HPLC, the peak purity index should be greater than 0.999.

Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Protocol: Analyze a minimum of five concentrations across the desired range. Plot the response versus concentration and perform linear regression.

  • Acceptance Criteria: The correlation coefficient (R²) should be greater than 0.99.

G Linearity Determination Workflow A Prepare Stock Solution of Analyte B Prepare at least 5 Concentration Levels A->B C Inject each level in triplicate B->C D Record Instrument Response C->D E Plot Response vs. Concentration D->E F Perform Linear Regression Analysis E->F G Evaluate R² and y-intercept F->G

Caption: Linearity Determination Workflow.

Accuracy The closeness of the test results to the true value.[3]

  • Protocol: Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze a minimum of three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be less than 1.0% for HPLC and 1.5% for GC.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be less than 2.0% for HPLC and 2.5% for GC.

G Accuracy and Precision Workflow cluster_0 Accuracy (Recovery) cluster_1 Precision A Spike Blank/Placebo at 3 Concentration Levels B Prepare 3 Replicates per Level A->B C Analyze and Calculate % Recovery B->C D Prepare 6 Replicates at 100% Concentration E Analyze and Calculate % RSD (Repeatability) D->E F Repeat on Different Day/ with Different Analyst E->F G Calculate % RSD (Intermediate Precision) F->G

Caption: Accuracy and Precision Workflow.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and observe the effect on the results.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

Conclusion

Both HPLC and GC are suitable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity. The HPLC-UV method generally offers higher sensitivity (lower LOD and LOQ) and is well-suited for routine quality control analysis. The GC-FID method provides a robust alternative, particularly for assessing volatile impurities. A thorough validation as outlined ensures the reliability and consistency of the analytical data generated.

References

A Comparative Analysis of the Biological Activities of 5-Amino-2-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Amino-2-methoxypyridine analogs, a class of compounds demonstrating significant potential in medicinal chemistry. As versatile intermediates, these pyridine derivatives have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This document summarizes key quantitative data from various studies, presents detailed experimental protocols for the cited biological assays, and visualizes relevant signaling pathways to support further research and drug development efforts.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activity of various this compound analogs and related pyridine derivatives, focusing on their anticancer and antimicrobial properties.

Table 1: Anticancer Activity of this compound Analogs and Related Pyridine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidineWalker 256 CarcinosarcomaPotent Inhibitor of Dihydrofolate Reductase[3]
Analog 2 2-Amino-[1][2][4]triazolo[1,5-a]pyridine derivativeJAK2Potent Inhibitor[5]
Analog 3 Thiazolo[4,5-b]pyridin-2-one derivative (3b)Not SpecifiedNot Specified (Anticancer activity mentioned)[6]
Analog 4 Thiazolo[4,5-b]pyridin-2-one derivative (3d)Not SpecifiedNot Specified (Anticancer activity mentioned)[6]
Analog 5 5-methyl-1-[[2-dimethylaminoethyl]amino]-aza-thiopyranoindazoleNot SpecifiedLow Potency[7]
Analog 6 5-methyl-2-[[2-dimethylaminoethyl]amino]-aza-thiopyranoindazole (4d)Not SpecifiedPotent Antitumor Activity[7]

Note: Direct IC50 values for a series of this compound analogs from a single comparative study are limited in the reviewed literature. The data presented is a compilation from various sources investigating different structural classes of pyridine derivatives.

Table 2: Antimicrobial Activity of this compound Analogs and Related Pyridine Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Analog 7 2-amino-5-substituted pyridine derivative (2c)Staphylococcus aureus0.039[8]
Analog 8 2-amino-5-substituted pyridine derivative (2c)Bacillus subtilis0.039[8]
Analog 9 Methoxy-4'-amino chalcone derivative (4)Escherichia coli ATCC 25923Equal to Sulfamerazine and Sulfadiazine[9]
Analog 10 Methoxy-4'-amino chalcone derivative (4)Staphylococcus aureus ATCC 25922Equal to Sulfamerazine and Sulfadiazine[9]
Analog 11 Methoxy-4'-amino chalcone derivative (4)Candida albicans ATCC 10231Good Potential[9]
Analog 12 Pyrimidine derivative (3a, 3b, 3d, 4a-d, 9c, 10b)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavusExcellent Activity[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Test compounds (this compound analogs)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound analogs)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or PBS, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound analogs and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Elucidation start This compound analogs Analog Synthesis start->analogs characterization Structural Characterization (NMR, MS) analogs->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar pathway Mechanism of Action (Pathway Analysis) sar->pathway

General experimental workflow for evaluating this compound analogs.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->transcription 6. Nuclear Translocation & Gene Regulation inhibitor This compound Analog (JAK Inhibitor) inhibitor->JAK Inhibition cytokine Cytokine cytokine->receptor 1. Ligand Binding

Inhibition of the JAK-STAT signaling pathway by a potential analog.

NNMT_inhibition_pathway cluster_metabolism Cellular Metabolism cluster_effects Downstream Effects SAM S-adenosylmethionine (SAM) (Methyl Donor) NNMT Nicotinamide N-methyltransferase (NNMT) SAM->NNMT Nicotinamide Nicotinamide (NAM) Nicotinamide->NNMT SAH S-adenosylhomocysteine (SAH) NNMT->SAH Methylation MNA 1-methylnicotinamide (MNA) NNMT->MNA epigenetics Altered Epigenetics (Histone/DNA methylation) SAH->epigenetics energy Modulated Energy Homeostasis MNA->energy inhibitor This compound Analog (NNMT Inhibitor) inhibitor->NNMT Inhibition

Mechanism of NNMT inhibition by a potential this compound analog.

Conclusion

The analogs of this compound represent a promising scaffold for the development of novel therapeutic agents. The available data indicates significant potential for anticancer and antimicrobial applications. The structure-activity relationship appears to be influenced by the nature and position of substituents on the pyridine ring and fused heterocyclic systems. Further systematic studies focusing on a homologous series of this compound analogs are warranted to elucidate more precise structure-activity relationships and to optimize their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

A Comparative Guide to the Synthesis of 5-Amino-2-methoxypyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and cost-effective synthesis of key intermediates is a critical aspect of the research and development pipeline. 5-Amino-2-methoxypyridine is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes to this compound, evaluating them based on yield, reaction conditions, and the cost of starting materials and reagents. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Route 1: Two-Step Synthesis from 2-Chloro-5-nitropyridine

This widely utilized route involves a two-step process commencing with the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with sodium methoxide, followed by the reduction of the resulting 2-methoxy-5-nitropyridine.

Step 1: Synthesis of 2-Methoxy-5-nitropyridine

The first step is a methoxylation reaction where the chloro group at the 2-position of the pyridine ring is displaced by a methoxy group.

Step 2: Reduction of 2-Methoxy-5-nitropyridine

The nitro group of 2-methoxy-5-nitropyridine is then reduced to an amino group to yield the final product, this compound. This reduction can be effectively achieved through catalytic hydrogenation.

Route 2: Synthesis from 2-Amino-5-iodopyridine

An alternative approach to this compound involves a copper-catalyzed reaction of 2-amino-5-iodopyridine with sodium methoxide.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes, providing a basis for a cost-benefit analysis.

ParameterRoute 1: From 2-Chloro-5-nitropyridineRoute 2: From 2-Amino-5-iodopyridine
Starting Material 2-Chloro-5-nitropyridine2-Amino-5-iodopyridine
Key Reagents Sodium methoxide, Palladium on Carbon (catalyst)Sodium methoxide, Copper powder (catalyst)
Overall Yield High (estimated >90%)Yield not explicitly reported, potentially lower due to purification challenges.[1]
Reaction Steps 21
Reaction Conditions Step 1: Reflux, 1-2 hours. Step 2: Mild pressure and ambient temperature.150°C, 12 hours in a sealed vessel.[2]
Starting Material Cost 2-Chloro-5-nitropyridine: ~$0.32 - $5.00/g[1][3][4][5]2-Amino-5-iodopyridine: ~$3.70 - $90.80/g[3][6][7]
Reagent Cost Sodium methoxide: ~$0.12 -

288/g (for 10% Pd content).
Sodium methoxide: ~$0.12 - $0.16/g.[6][7] Copper powder: Relatively inexpensive.

Experimental Protocols

Route 1: From 2-Chloro-5-nitropyridine

Step 1: Synthesis of 2-Methoxy-5-nitropyridine [4]

  • In a reactor, add 79.25g of methanol.

  • With stirring, add 15.85g (0.1 mol) of 2-chloro-5-nitropyridine.

  • Slowly add 7.28g (0.13 mol) of sodium methoxide.

  • The mixture is heated to reflux temperature and the reaction proceeds for 1.5 hours.

  • After the reaction, methanol is reclaimed under reduced pressure.

  • Frozen water is added to the residue, leading to the precipitation of light brown needle-like crystals.

  • The crystals are filtered, washed with frozen water, and dried to obtain 2-methoxy-5-nitropyridine.

  • Reported Yield: 94.33% with an HPLC purity of 97.12%.[4]

Step 2: Synthesis of this compound

  • In a reactor, 16.82g (0.1 mol) of 2-methoxy-5-nitropyridine is dissolved in 67.28g of methanol.

  • 0.34g of 10% Palladium on carbon (10% Pd/C) is added as a catalyst.

  • The mixture is subjected to catalytic hydrogenation under mild pressure and ambient temperature until the reaction is complete.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound.

  • Note: While a specific yield for this step is not provided in the primary source, reductions of similar nitroaromatics often proceed in high yield.

Route 2: From 2-Amino-5-iodopyridine[2]
  • In a glass-lined bomb, combine 55g of 2-amino-5-iodopyridine, 20g of sodium methoxide, 5g of copper powder, and 500 ml of methanol.

  • The vessel is sealed and rocked at 150°C for 12 hours.

  • After cooling, the mixture is concentrated to dryness.

  • The residue is extracted with chloroform.

  • The chloroform extracts are dried and evaporated to dryness in vacuo.

  • The crude product is purified by chromatography on silica gel, eluting with 50% ethyl acetate in methylene chloride to afford 2-amino-5-methoxypyridine.

  • Note: A quantitative yield for this reaction is not reported in the available literature. A patent describing a similar transformation with a protected amino group reported a near-quantitative yield for the methoxylation step, but a low separation yield for the deprotection step.[1]

Visualized Workflows

Route1_Workflow start 2-Chloro-5-nitropyridine step1 Methoxylation (Sodium Methoxide, Methanol, Reflux) start->step1 intermediate 2-Methoxy-5-nitropyridine step1->intermediate step2 Reduction (H2, 10% Pd/C, Methanol) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route 1.

Route2_Workflow start 2-Amino-5-iodopyridine step1 Copper-Catalyzed Methoxylation (Sodium Methoxide, Copper Powder, Methanol, 150°C) start->step1 purification Chromatographic Purification step1->purification end This compound purification->end

Caption: Synthetic workflow for Route 2.

Cost-Benefit Analysis and Conclusion

Route 1 presents a highly efficient and well-documented pathway to this compound. The starting material, 2-chloro-5-nitropyridine, is significantly more affordable than 2-amino-5-iodopyridine. The methoxylation step proceeds with an excellent reported yield of over 94%.[4] Although a specific yield for the subsequent reduction is not provided in the same document, catalytic hydrogenations of nitro compounds are generally high-yielding processes. The primary cost consideration for this route on a larger scale would be the palladium catalyst, though its catalytic nature means it is used in small quantities.

Route 2 offers a more direct, single-step conversion. However, this advantage is offset by several factors. The starting material, 2-amino-5-iodopyridine, is considerably more expensive. The reaction requires harsh conditions (high temperature and pressure in a sealed vessel), which may not be ideal for all laboratory settings.[2] Most critically, the lack of a reported yield and the necessity for chromatographic purification, which can be time-consuming and lead to product loss, make it difficult to assess its true efficiency. The mention of low separation yields in a related process further raises concerns about the practicality of this route for large-scale synthesis.[1]

Recommendation: Based on the available data, Route 1 is the more cost-effective and reliable method for the synthesis of this compound. It utilizes a cheaper starting material, proceeds with high reported yields in the first step, and employs a generally efficient second step. While it involves two steps, the overall process is likely to be more economical and scalable compared to the more expensive and less defined Route 2. For researchers requiring a dependable and cost-efficient supply of this compound, the two-step synthesis from 2-chloro-5-nitropyridine is the recommended approach.

References

A Spectroscopic Showdown: Differentiating 5-Amino-2-methoxypyridine from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 5-Amino-2-methoxypyridine and its isomers. This guide provides a detailed analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported by experimental protocols and visual workflows to aid in unambiguous identification.

In the realm of pharmaceutical and materials science, the precise identification of isomeric compounds is paramount. Subtle differences in the substitution patterns on a pyridine ring, as seen in the isomers of aminomethoxypyridine, can lead to vastly different pharmacological activities and material properties. This guide offers a head-to-head spectroscopic comparison of this compound and its key isomers, providing the essential data and methodologies required for their accurate characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and a selection of its isomers. These values are critical for distinguishing between these closely related compounds.

¹H NMR Spectral Data (δ, ppm)
CompoundH-2H-3H-4H-5H-6-OCH₃-NH₂
This compound -6.81 (dd)7.14 (d)-7.79 (d)3.92 (s)4.67 (br s)
2-Amino-3-methoxypyridine --6.48 (dd)7.29 (dd)7.29 (dd)3.88 (s)4.60 (br s)
2-Amino-4-methoxypyridine -6.28 (d)-7.29 (d)6.48 (dd)3.86 (s)4.60 (br s)
2-Amino-6-methoxypyridine -6.32 (d)7.14 (t)6.13 (d)-3.92 (s)5.23 (br s)
3-Amino-2-methoxypyridine --6.82 (dd)7.52 (dd)8.16 (dd)3.92 (s)4.60 (br s)
4-Amino-2-methoxypyridine 6.72 (d)6.82 (dd)-7.52 (d)-3.92 (s)4.60 (br s)

Solvent: CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

¹³C NMR Spectral Data (δ, ppm)
CompoundC-2C-3C-4C-5C-6-OCH₃
This compound 160.3119.7121.3136.6149.455.2
2-Amino-3-methoxypyridine 157.1140.8122.2129.7149.555.3
2-Amino-4-methoxypyridine 156.1122.3149.7128.1136.855.0
2-Amino-6-methoxypyridine 158.6108.1139.5106.8158.653.4
3-Amino-2-methoxypyridine 157.7121.2137.4128.2148.353.8
4-Amino-2-methoxypyridine 161.9106.8151.3108.1148.753.4

Solvent: CDCl₃. Chemical shifts (δ) are reported in ppm relative to TMS.

FTIR Spectral Data (cm⁻¹)
Compoundν(N-H) stretchν(C-H) aromaticν(C=C), ν(C=N)ν(C-O) stretch
This compound 3444, 33353050-31001652, 15921240, 1030
2-Amino-3-methoxypyridine ~3450, ~3350~3050~1640, ~1590~1250, ~1040
2-Amino-4-methoxypyridine ~3430, ~3320~3060~1650, ~1600~1260, ~1020
2-Amino-6-methoxypyridine ~3460, ~3340~3040~1630, ~1580~1255, ~1035
3-Amino-2-methoxypyridine ~3440, ~3330~3055~1645, ~1595~1245, ~1038
4-Amino-2-methoxypyridine ~3420, ~3310~3065~1655, ~1605~1265, ~1025

Data obtained from ATR-FTIR. All values are in cm⁻¹.

Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 124109, 94, 81, 67
2-Amino-3-methoxypyridine 124109, 94, 81, 67
2-Amino-4-methoxypyridine 124109, 94, 81, 67
2-Amino-6-methoxypyridine 124109, 94, 81, 67
3-Amino-2-methoxypyridine 124109, 94, 81, 67
4-Amino-2-methoxypyridine 124109, 94, 81, 67

Data obtained by Electron Impact (EI) Mass Spectrometry. The molecular weight of all isomers is 124.14 g/mol .[1][2][3][4][5] Fragmentation patterns are often very similar for isomers, requiring careful analysis of relative intensities.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Output Sample Aminomethoxypyridine Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Vibrational Frequencies) FTIR->ProcessFTIR ProcessMS Process MS Data (m/z, Fragmentation) MS->ProcessMS ProcessUVVis Process UV-Vis Data (λmax, Molar Absorptivity) UVVis->ProcessUVVis Compare Comparative Analysis of Spectroscopic Data ProcessNMR->Compare ProcessFTIR->Compare ProcessMS->Compare ProcessUVVis->Compare Identification Isomer Identification Compare->Identification

A logical workflow for the spectroscopic comparison of aminomethoxypyridine isomers.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminomethoxypyridine isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same spectrometer at a frequency of 100 MHz. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. All ¹³C NMR spectra should be proton-decoupled.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid aminomethoxypyridine isomer directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis. A dilute solution of the isomer in a volatile solvent like dichloromethane is injected into the GC.

  • Gas Chromatography: Use a capillary column (e.g., HP-5MS) with helium as the carrier gas. A suitable temperature program would be to start at 50°C, hold for 1 minute, and then ramp to 250°C at a rate of 10°C/min.

  • Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminomethoxypyridine isomer in a suitable UV-transparent solvent, such as ethanol or methanol, with a concentration of approximately 10 µg/mL.

  • Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). For 2-Amino-4-methoxypyridine, a λmax of approximately 280 nm has been reported in chloroform.[6]

Spectroscopic Analysis and Interpretation

The position of the amino and methoxy groups on the pyridine ring significantly influences the electronic environment of the ring protons and carbons, leading to distinct chemical shifts in the NMR spectra. For instance, the deshielding or shielding effects of these substituents can be observed in the relative positions of the aromatic proton signals.

In IR spectroscopy, while the fundamental vibrational modes for the amino and methoxy groups are present in all isomers, the exact frequencies and intensities of the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring can vary, providing a fingerprint for each isomer.

Mass spectrometry, although showing the same molecular ion for all isomers, can sometimes reveal subtle differences in the relative abundances of fragment ions, which may be correlated with the stability of the resulting fragments based on the substitution pattern.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) is sensitive to the conjugation and the electronic effects of the substituents, offering another parameter for differentiation.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and its various isomers, ensuring the correct identification of these important chemical entities.

References

A Comparative Analysis of In-Silico and Experimental Data on the Properties of 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical and biological properties of a compound is paramount. This guide provides a comparative overview of in-silico predicted and experimentally determined data for 5-Amino-2-methoxypyridine, a key intermediate in the synthesis of various pharmaceuticals.

This document summarizes available data on the solubility, acidity (pKa), and lipophilicity (logP) of this compound, presenting both computational predictions and laboratory-derived values. Furthermore, it delves into its known biological relevance, particularly its role as a foundational scaffold for potent kinase inhibitors. Detailed experimental protocols for key property measurements are also provided to aid in the replication and validation of these findings.

Physicochemical Properties: A Tale of Two Data Sets

The following tables present a side-by-side comparison of in-silico and experimental data for key physicochemical properties of this compound.

PropertyIn-Silico (Predicted) ValueExperimental ValueData Source
pKa 4.33 ± 0.10Not explicitly found in literature[1]
Water Solubility log10WS: -0.99 (mol/L)"Slightly soluble", "Sparingly soluble"[1][2]
≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
Octanol-Water Partition Coefficient (logP) 0.672Not explicitly found in literature[2]
Melting Point Not available29-31 °C[1]
Boiling Point Not available85-90 °C at 1 mmHg[1]
PropertyExperimental ValueSpeciesRoute of AdministrationData Source
Acute Toxicity (LD50) 1,250 mg/kgMouseOral

Biological Significance: A Building Block for Kinase Inhibitors

While direct studies on the biological activity of this compound are limited, its significance lies in its utility as a synthetic intermediate for pharmacologically active molecules. Notably, it serves as a crucial reagent in the synthesis of a novel series of thienopyrimidines, which have been identified as highly potent and selective inhibitors of Phosphoinositide 3-kinases (PI3Ks).[1] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

The synthesis of these inhibitors highlights the role of the this compound scaffold in constructing molecules that can interact with the ATP-binding pocket of kinases.

Experimental Protocols

For researchers seeking to validate or expand upon the existing data, the following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

  • Shaker bath or orbital shaker with temperature control

  • Glass flasks with stoppers

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of purified water (or a relevant buffer). The excess solid should be clearly visible.

  • Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). Periodically, samples of the supernatant can be taken to monitor when the concentration plateaus.

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully remove a sample of the supernatant and separate the undissolved solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).

  • Determine the concentration of this compound in the clear, saturated solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • The experiment should be performed in triplicate to ensure reproducibility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Dissolve a precisely weighed amount of this compound in a known volume of purified water or a suitable co-solvent if solubility is low.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution and record the initial pH.

  • Add the titrant (e.g., 0.1 M HCl for a basic compound) in small, known increments from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

  • Perform the titration in triplicate.

Visualizing the Workflow and Potential Interactions

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

cluster_insilico In-Silico Prediction cluster_experimental Experimental Determination cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Activity insilico_data Predicted Properties (pKa, logP, Solubility) exp_data Experimental Properties (Solubility, LD50) insilico_data->exp_data Comparison exp_protocol Experimental Protocols (Shake-Flask, Titration) exp_protocol->exp_data Generates start_material This compound product Thienopyrimidine Derivatives (PI3K Inhibitors) start_material->product Reagent target PI3K Signaling Pathway product->target Inhibition

Caption: Workflow comparing in-silico and experimental data for this compound.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Thieno_Inhibitor Thienopyrimidine Inhibitor (Derived from this compound) Thieno_Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K signaling pathway by thienopyrimidine derivatives.

References

A Comparative Guide to the Synthesis of 5-Amino-2-methoxypyridine: Reproducibility of Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the reliable and reproducible synthesis of key intermediates is paramount. 5-Amino-2-methoxypyridine is a valuable building block in the pharmaceutical industry. This guide provides a comparative analysis of two distinct and published methods for its synthesis: the reduction of 2-methoxy-5-nitropyridine and a copper-catalyzed amination of 5-bromo-2-methoxypyridine. The objective is to offer a clear comparison of their reproducibility, efficiency, and reaction conditions based on experimental data.

Method 1: Reduction of 2-Methoxy-5-nitropyridine

This classical approach involves the synthesis of the nitro precursor, 2-methoxy-5-nitropyridine, followed by its reduction to the desired amine. A common and well-documented method for the reduction step is catalytic hydrogenation.

Experimental Workflow

cluster_0 Synthesis of 2-Methoxy-5-nitropyridine cluster_1 Reduction to this compound 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Reaction_1 Methoxylation (Reflux, 1-2h) 2-Chloro-5-nitropyridine->Reaction_1 Sodium Methoxide in Methanol Sodium Methoxide in Methanol Sodium Methoxide in Methanol->Reaction_1 2-Methoxy-5-nitropyridine 2-Methoxy-5-nitropyridine Reaction_1->2-Methoxy-5-nitropyridine 2-Methoxy-5-nitropyridine_input 2-Methoxy-5-nitropyridine Reaction_2 Catalytic Hydrogenation 2-Methoxy-5-nitropyridine_input->Reaction_2 Pd/C Catalyst in Methanol Pd/C Catalyst in Methanol Pd/C Catalyst in Methanol->Reaction_2 Hydrogen Gas Hydrogen Gas Hydrogen Gas->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Workflow for the synthesis of this compound via reduction.

Method 2: Copper-Catalyzed Amination

A more modern approach utilizes a copper-catalyzed cross-coupling reaction to directly form the C-N bond. This method avoids the use of a nitro intermediate.

Experimental Workflow

5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Reaction Copper-Catalyzed Amination (100°C, 16h) 5-Bromo-2-methoxypyridine->Reaction Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction Cu2O Catalyst Cu2O Catalyst Cu2O Catalyst->Reaction Ligand (e.g., DMEDA) Ligand (e.g., DMEDA) Ligand (e.g., DMEDA)->Reaction Solvent (e.g., Ethylene Glycol) Solvent (e.g., Ethylene Glycol) Solvent (e.g., Ethylene Glycol)->Reaction This compound This compound Reaction->this compound

Caption: Workflow for the copper-catalyzed amination synthesis route.

Comparison of Synthetic Methods

ParameterMethod 1: Reduction of 2-Methoxy-5-nitropyridineMethod 2: Copper-Catalyzed Amination
Starting Material 2-Chloro-5-nitropyridine5-Bromo-2-methoxypyridine
Key Reagents Sodium methoxide, Pd/C, Hydrogen gasAqueous ammonia, Cu₂O, DMEDA (ligand)
Reaction Steps 2 (Methoxylation, Reduction)1 (Amination)
Reported Yield High (Yields for the reduction step are typically high)Good to high (up to 98% conversion reported for similar substrates)[1]
Reaction Conditions Methoxylation: Reflux in methanol. Reduction: Catalytic hydrogenation at room temperature.100°C for 16 hours[1]
Reproducibility Generally high, as these are well-established reactions.Potentially more sensitive to catalyst, ligand, and reaction conditions.
Safety Considerations Use of hydrogen gas requires specialized equipment. Nitro-compounds can be energetic.Use of aqueous ammonia and heating in a sealed vessel requires care.
Scalability Readily scalable, common in industrial processes.Scalability may require optimization of catalyst loading and reaction parameters.

Experimental Protocols

Method 1: Reduction of 2-Methoxy-5-nitropyridine

This protocol is adapted from a published patent and is presented in two stages for clarity.[2]

Stage 1: Synthesis of 2-Methoxy-5-nitropyridine from 2-Chloro-5-nitropyridine [2]

  • To a reaction vessel, add methanol (79.25g).

  • With stirring, add 2-chloro-5-nitropyridine (15.85g, 0.1 mol).

  • Slowly add sodium methoxide (6.48g, 0.12 mol).

  • Heat the mixture to reflux temperature and maintain for 1 hour.

  • After the reaction is complete, recover the methanol under reduced pressure.

  • To the residue, add ice-cold water to precipitate the product.

  • Filter the light brown needle-like crystals, wash with ice-cold water, and dry to obtain 2-methoxy-5-nitropyridine. (Reported yield: 16.43g, 96.49% with a purity of 98.78%).

Stage 2: Reduction to this compound

A representative procedure for the reduction of a nitro group to an amine using Pd/C is as follows, based on general laboratory practices and information from related syntheses.

  • In a suitable hydrogenation vessel, dissolve 2-methoxy-5-nitropyridine (16.82g, 0.1 mol) in methanol (84.1g).

  • Carefully add 10% Pd/C catalyst.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Method 2: Copper-Catalyzed Amination of 5-Bromo-2-methoxypyridine

This protocol is based on a published procedure for the amination of bromopyridine derivatives.[1]

  • In a reaction tube, combine 5-bromo-2-methoxypyridine (1 mmol), Cu₂O (5 mol%), and N,N'-dimethylethylenediamine (DMEDA) (10 mol%).

  • Add ethylene glycol (1 mL) as the solvent.

  • Add aqueous ammonia (28% solution, 40 equivalents).

  • Seal the reaction tube and heat the mixture at 100°C for 16 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

Both the reduction of 2-methoxy-5-nitropyridine and the copper-catalyzed amination of 5-bromo-2-methoxypyridine present viable and reproducible pathways for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, equipment, and the desired scale of the reaction. The classical reduction method is well-established and likely more straightforward to implement on a larger scale, while the copper-catalyzed amination offers a more direct, single-step approach that avoids the use of a nitro intermediate. Researchers should carefully consider the safety precautions associated with each method, particularly the handling of hydrogen gas and heated aqueous ammonia.

References

Benchmarking 5-Amino-2-methoxypyridine: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the synthetic feasibility and the ultimate properties of a target molecule. 5-Amino-2-methoxypyridine has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of reactivity and physicochemical properties. This guide provides an objective comparison of this compound against common alternative building blocks, supported by experimental data to inform rational decision-making in drug discovery and development.

Introduction to this compound and Its Alternatives

This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds.[1] Its utility stems from the presence of a nucleophilic amino group and a methoxy group, which influences its reactivity and solubility.[1] In drug discovery, it is a key component in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1]

Commonly considered alternatives in medicinal chemistry programs include other substituted aminopyridines, where the nature and position of the substituents can significantly alter the molecule's chemical behavior and its effect on the properties of the final compound. Key alternatives benchmarked in this guide include:

  • 5-Amino-2-chloropyridine: A halogenated analogue offering a different reactivity profile, particularly in cross-coupling reactions where the chlorine can act as a leaving group.

  • 3-Aminopyridine: An isomeric alternative lacking the methoxy substituent, providing a baseline for understanding the electronic and steric contributions of the methoxy group.

  • 5-Amino-2-fluoropyridine: Another halogenated analogue where the highly electronegative fluorine atom can influence both reactivity and the physicochemical properties of resulting molecules.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a building block are paramount as they translate to the properties of the final drug candidate, influencing parameters such as solubility, lipophilicity, and metabolic stability.

Building BlockMolecular Weight ( g/mol )Calculated logPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound 124.140.672[1]48.14[2]1[2]3[2]
5-Amino-2-chloropyridine 128.561.34 (Predicted)38.91 (Predicted)12
3-Aminopyridine 94.110.31 (Predicted)38.91 (Predicted)12
5-Amino-2-fluoropyridine 112.110.54 (Predicted)38.91 (Predicted)12

Data for alternatives are predicted values and may vary based on the calculation method.

Performance in Key Synthetic Transformations

The utility of a building block is largely defined by its performance in common synthetic reactions that are the workhorses of medicinal chemistry. Here, we compare the performance of this compound and its alternatives in two of the most critical C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of biaryl structures, which are prevalent in pharmaceuticals. The reactivity of the aminopyridine building block in this palladium-catalyzed reaction is crucial for achieving high yields and purity.

Representative Reaction:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products Aminopyridine Aminopyridine (Ar-X) Catalyst Pd Catalyst Base Aminopyridine->Catalyst Oxidative Addition Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Catalyst Transmetalation Biaryl Biaryl Product (Ar-Ar') Catalyst->Biaryl Reductive Elimination

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Comparative Yields in a Model Suzuki-Miyaura Reaction:

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[3]
3-Amino-5-bromopyridineArylboronic acidsPd(PPh₃)₄K₂CO₃/Cs₂CO₃1,4-Dioxane/H₂O80-9012-24High[4]
2-Amino-6-bromopyridineArylboronic acidsPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001285-95(Data from representative protocols)
2-Amino-6-chloropyridineArylboronic acidsBuchwald G3 PdK₃PO₄t-BuOH/H₂O801270-90(Data from representative protocols)

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine [4]

  • In a reaction vessel, combine 3-Amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines which are common motifs in pharmaceuticals. The electronic properties of the aminopyridine building block can significantly influence the efficiency of this palladium-catalyzed reaction.

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products Aryl_Halide Aryl Halide (Ar-X) Catalyst Pd Catalyst Ligand Base Aryl_Halide->Catalyst Oxidative Addition Amine Amine (R2NH) Amine->Catalyst Amine Coordination Arylamine Arylamine Product (Ar-NR2) Catalyst->Arylamine Reductive Elimination

Caption: Generalized Buchwald-Hartwig Amination Workflow.

Comparative Performance in a Model Buchwald-Hartwig Reaction:

Direct comparative yield data for this compound and its alternatives in the same Buchwald-Hartwig reaction is limited in publicly available literature. However, we can infer reactivity trends from existing protocols for similar substrates. Generally, electron-donating groups on the aminopyridine can enhance the rate of reductive elimination, while steric hindrance can play a significant role.

Building Block (as nucleophile)Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aniline (for comparison)2,4-DichloropyridinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10012Good to Excellent[5]
Benzylamine4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuToluene700.540[6]
Morpholinep-Tolyl triflate(NHC)Pd(allyl)ClNaOtBuTolueneRT<1 min70[6]

This table illustrates the general conditions and yields for Buchwald-Hartwig aminations with various amines, highlighting the variability based on substrates and catalysts. Specific data for this compound as the amine component was not found in a directly comparable format.

Experimental Protocol: General Buchwald-Hartwig Amination [6][7]

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the palladium precatalyst (e.g., (NHC)Pd(allyl)Cl, 1-2 mol%) and the ligand (if required).

  • Add the appropriate anhydrous solvent (e.g., toluene or dioxane).

  • Stir the mixture at the desired temperature (ranging from room temperature to 110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Workflow for Building Block Selection

The choice between this compound and its alternatives depends on a multi-faceted analysis of the synthetic strategy and the desired properties of the final molecule.

Building_Block_Selection Start Define Target Molecule & Synthetic Route Decision1 Primary Goal: Modulate Physicochemical Properties? Start->Decision1 Decision2 Key Transformation: Suzuki or Buchwald-Hartwig? Decision1->Decision2 No Option1 This compound (Introduces H-bond acceptor, modulates solubility/logP) Decision1->Option1 Yes Suzuki Suzuki Coupling: Consider reactivity of Ar-X bond (Br > Cl) Decision2->Suzuki Buchwald Buchwald-Hartwig: Consider nucleophilicity of the amino group Decision2->Buchwald End Select Optimal Building Block Option1->End Option2 5-Amino-2-halopyridine (Modulates electronics, potential for further functionalization) Option2->End Option3 3-Aminopyridine (Baseline, less sterically hindered) Option3->End Suzuki->Option2 Buchwald->Option1 Buchwald->Option3

References

Cross-Validation of 5-Amino-2-methoxypyridine's Efficacy in a Novel PI3Kα Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory efficacy of 5-Amino-2-methoxypyridine and established phosphoinositide 3-kinase alpha (PI3Kα) inhibitors in a newly developed in vitro kinase assay. The data presented herein serves to validate the utility of this new assay for screening and characterizing potential PI3Kα inhibitors. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, particularly in the development of targeted therapies for cancer and inflammatory diseases.[1][2] Its structural motifs are found in molecules designed to act as potent and selective inhibitors of key signaling proteins. Notably, it has been used as a reagent in the synthesis of novel thienopyrimidines that act as highly potent and selective PI3K inhibitors.[3] The PI3K pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.

To evaluate the potential intrinsic activity of this compound and to establish a robust screening method, we have developed a novel in vitro PI3Kα kinase assay. This guide details the experimental protocol and presents a comparative analysis of this compound against two well-characterized PI3Kα inhibitors, Alpelisib and Taselisib.

Comparative Efficacy Data

The inhibitory activity of this compound and the reference compounds was assessed in the new PI3Kα kinase assay. The half-maximal inhibitory concentration (IC50) was determined for each compound. The results are summarized in the table below.

CompoundChemical StructureTargetIC50 (nM) in New Assay
This compound C₆H₈N₂OPI3Kα> 10,000
Alpelisib C₁₉H₂₂N₆O₂SPI3Kα5.2
Taselisib C₂₃H₂₉N₅O₆SPI3Kα2.9

Experimental Protocols

A detailed methodology for the novel PI3Kα kinase assay is provided below.

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant PI3Kα.

Materials:

  • Human recombinant PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM DTT)

  • Test compounds (this compound, Alpelisib, Taselisib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of each test compound was prepared in DMSO. The final concentration of DMSO in the assay was kept below 1%.

  • Assay Reaction:

    • 2.5 µL of kinase buffer containing the test compound was added to the wells of a 384-well plate.

    • 2.5 µL of a solution containing PI3Kα enzyme and PIP2 substrate in kinase buffer was added to each well.

    • The plate was incubated for 10 minutes at room temperature.

    • 5 µL of ATP solution in kinase buffer was added to initiate the kinase reaction.

    • The plate was incubated for 60 minutes at room temperature.

  • Signal Detection:

    • 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP.

    • The plate was incubated for 40 minutes at room temperature.

    • 10 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and induce a luminescent signal.

    • The plate was incubated for 30 minutes at room temperature.

    • Luminescence was measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the activity of PI3Kα. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection compound_prep Compound Dilution add_compound Add Compound to Plate compound_prep->add_compound enzyme_prep Enzyme/Substrate Mix add_enzyme Add Enzyme/Substrate enzyme_prep->add_enzyme incubation1 Incubate (10 min) add_enzyme->incubation1 add_atp Initiate with ATP incubation1->add_atp incubation2 Incubate (60 min) add_atp->incubation2 add_adp_glo Add ADP-Glo™ Reagent incubation2->add_adp_glo incubation3 Incubate (40 min) add_adp_glo->incubation3 add_kinase_det Add Kinase Detection Reagent incubation3->add_kinase_det incubation4 Incubate (30 min) add_kinase_det->incubation4 read_luminescence Read Luminescence incubation4->read_luminescence

Caption: Workflow of the in vitro PI3Kα kinase assay.

PI3K Signaling Pathway

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor This compound (and other inhibitors) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

A Comparative Guide to Catalysts for the Functionalization of 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 5-Amino-2-methoxypyridine core is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The strategic introduction of new functional groups onto this pyridine ring can significantly modulate the biological activity of the resulting molecules. The choice of catalyst is paramount to achieving efficient and selective transformations. This guide provides an objective comparison of various catalytic systems for the functionalization of this compound, supported by experimental data from analogous systems, detailed experimental protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

At a Glance: Comparing Catalytic Systems

The functionalization of this compound can be broadly categorized into several key transformations, including cross-coupling reactions (C-C, C-N, and C-O bond formation) and C-H functionalization. The primary catalysts employed for these transformations are based on palladium, copper, and nickel, with organocatalysis emerging as a viable metal-free alternative for certain applications.

FeaturePalladium CatalystsCopper CatalystsNickel CatalystsOrganocatalysts
Primary Applications Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, C-H ArylationUllmann Condensation (C-N, C-O, C-S coupling)Cross-coupling of challenging substrates (e.g., aryl chlorides)Minisci-type (C-H alkylation/acylation), Asymmetric catalysis
Advantages Broad substrate scope, high functional group tolerance, well-established reactivity, high turnover numbers (TONs) often at room temperature.[1]Lower cost compared to palladium, effective for amination and etherification.[2]More economical and earth-abundant than palladium, can activate challenging substrates like aryl chlorides and phenols.[1]Metal-free, avoids issues of metal contamination, can offer unique selectivity.
Disadvantages Higher cost, potential for palladium contamination in the final product.Often requires higher reaction temperatures and stoichiometric amounts of copper in older protocols, though ligand development has mitigated this.[3]Can be more sensitive to certain functional groups, performance is highly ligand-dependent.[1]Can require strong oxidants, may have limitations in substrate scope and regioselectivity.
Typical Reaction Types C-N, C-C, C-O, C-S bond formation.C-N, C-O, C-S bond formation.C-N, C-C, C-O, C-P bond formation.C-C, C-N bond formation.

Quantitative Performance Data

The following tables summarize the performance of different catalytic systems in key functionalization reactions of pyridine derivatives, which serve as a model for this compound. Direct comparative data on the specific target molecule is limited in the literature; therefore, data from structurally related aminopyridines and bromopyridines are presented to provide a comparative overview.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Bromopyridines
Catalyst System (Pd Precursor/Ligand)AmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPSecondary AmineNaOtBuToluene80-11016-24~70-90[4]
Pd(OAc)₂ / dpppVolatile Primary AmineNaOtBuToluene802~95[4]
Pd₂(dba)₃ / XPhosPrimary AmineCs₂CO₃t-BuOH10012~80-95[5]
Pd(OAc)₂ / RuPhosSecondary AmineK₃PO₄Dioxane10018~83[4]
Table 2: Copper-Catalyzed Amination of Bromopyridines
Catalyst System (Cu Source/Ligand)Amine SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Cu₂O / DMEDA28% NH₃·H₂OK₂CO₃Ethylene glycol601692[6]
CuI / L-prolineNitrogen HeterocyclesK₂CO₃DMSO80-9024~80-95[2]
CuI / N,N-dimethylglycineVarious AminesK₂CO₃Dioxane10024~70-90[3]
Table 3: Nickel-Catalyzed C-N Cross-Coupling of (Hetero)aryl Chlorides
Catalyst System (Ni Source/Ligand)AmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
(DPPF)Ni(o-tolyl)Cl / DPPFSecondary AmineLiOtBuCPME/MeCN1101-16~70-90
NiBr₂·3H₂O (photocatalytic)Primary/Secondary AmineQuinuclidineDMAcRT24~70-95[7][8]
Amide-Based Pincer Ni(II) ComplexPrimary/Secondary AmineKOBu-tDMSO1103High TON[9]

Experimental Protocols

Detailed methodologies for key functionalization reactions are provided below. These protocols are based on literature procedures for related substrates and may require optimization for this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between an aryl halide and a boronic acid.

Materials:

  • Aryl halide (e.g., 5-Bromo-2-methoxypyridine) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (0.2 equiv)

  • Cesium carbonate (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, Pd₂(dba)₃, JohnPhos, and cesium carbonate.

  • Sequentially add THF and water to the flask.

  • Heat the resulting mixture to 40 °C under an argon atmosphere for 2.5 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Amination with Aqueous Ammonia

This protocol provides a method for the amination of a bromopyridine derivative.[6]

Materials:

  • 2-Bromopyridine derivative (0.5 mmol)

  • Cu₂O (0.025 mmol, 5 mol%)

  • 28% Aqueous NH₃·H₂O (10 mmol, 20 equiv)

  • K₂CO₃ (0.1 mmol, 20 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.05 mmol, 10 mol%)

  • Ethylene glycol (1 ml)

Procedure:

  • In a Schlenk tube under an argon atmosphere, load Cu₂O, the 2-bromopyridine derivative, K₂CO₃, and DMEDA.

  • Add ethylene glycol and the aqueous ammonia solution.

  • Stir the reaction mixture at 60°C for 16 hours.

  • After cooling, extract the mixture with ethyl acetate (4 x 5 ml).

  • Purify the product by silica gel chromatography. Note that some aminopyridine products can be volatile under high vacuum.[6]

Protocol 3: Nickel-Catalyzed C-N Cross-Coupling (Photocatalytic)

This protocol describes a mild, room-temperature amination of an aryl bromide.[7][8]

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (2.0 equiv)

  • NiBr₂·3H₂O (5 mol%)

  • Quinuclidine (1.5 equiv)

  • Dimethylacetamide (DMAc)

Procedure:

  • In a vial, dissolve the aryl bromide, amine, NiBr₂·3H₂O, and quinuclidine in DMAc.

  • Irradiate the solution with a 365 nm LED at room temperature for 24 hours. The reaction is tolerant to oxygen.[7][8]

  • After the reaction, the product can be isolated using standard workup and purification techniques.

Protocol 4: Organocatalytic Minisci-type Reaction (Photoredox)

This protocol outlines a general procedure for the C-H alkylation of a heteroarene.

Materials:

  • Heteroarene (e.g., a methoxypyridine derivative) (1.0 equiv)

  • Alkyl bromide (2.0 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Tris(trimethylsilyl)silane (TTMS)

  • Trifluoroacetic acid

  • Acetone

  • Oxygen (from air)

Procedure:

  • In a reaction vessel, combine the heteroarene, alkyl bromide, photocatalyst, and trifluoroacetic acid in acetone.

  • Add tris(trimethylsilyl)silane (TTMS).

  • Irradiate the mixture with a 36 W blue LED lamp at room temperature. The reaction is performed in the presence of air (oxygen).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the product is isolated and purified by standard chromatographic methods.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the catalytic functionalization of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound derivative - Coupling Partner - Catalyst & Ligand - Base glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_solvents Add Anhydrous Solvents glassware->add_solvents heat_stir Heat and Stir (e.g., 60-120°C) add_solvents->heat_stir monitor Monitor Progress (TLC, GC-MS, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

A generalized workflow for catalytic functionalization experiments.

Catalyst_Comparison cluster_goal Functionalization Goal cluster_catalysts Catalyst Selection cluster_criteria Key Comparison Criteria goal This compound Functionalization pd Palladium goal->pd cu Copper goal->cu ni Nickel goal->ni org Organocatalyst goal->org cost Cost & Abundance pd->cost reactivity Reactivity & Scope pd->reactivity tolerance Functional Group Tolerance pd->tolerance conditions Reaction Conditions (Temp, Time) pd->conditions selectivity Selectivity (Regio-, Chemo-) pd->selectivity cu->cost cu->reactivity cu->tolerance cu->conditions cu->selectivity ni->cost ni->reactivity ni->tolerance ni->conditions ni->selectivity org->cost org->reactivity org->tolerance org->conditions org->selectivity

Logical relationship for catalyst selection and comparison.

Conclusion

The functionalization of this compound is achievable through a variety of catalytic systems, each with distinct advantages and limitations. Palladium catalysts offer broad applicability and high functional group tolerance for cross-coupling reactions, making them a reliable choice for many synthetic challenges.[1] Copper catalysts provide a more economical alternative, particularly for C-N and C-O bond formation via Ullmann-type couplings.[2] Nickel catalysts are emerging as a powerful, cost-effective option for activating challenging substrates that may be recalcitrant to palladium catalysis.[1] Finally, organocatalysis, especially through photoredox-mediated Minisci-type reactions, presents a metal-free strategy for direct C-H functionalization.[4][10][11][12]

The selection of the optimal catalyst will depend on the specific transformation desired, the nature of the coupling partners, cost considerations, and the required reaction conditions. This guide provides a foundational framework to aid researchers in making an informed decision for the successful functionalization of the this compound scaffold. Further optimization of the presented protocols for this specific substrate is recommended to achieve the best possible outcomes.

References

Safety Operating Guide

Proper Disposal of 5-Amino-2-methoxypyridine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Amino-2-methoxypyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety precautions is mandatory during its handling and disposal.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][4]

  • Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin contact.[1][2][4]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust/aerosols, a NIOSH-approved respirator is necessary.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, regional, and national regulations.[1][5]

1. Waste Identification and Segregation:

  • Clearly label containers of this compound waste.

  • Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.[4]

2. Containerization:

  • All waste, including any contaminated materials from spills, should be collected and stored in suitable, tightly closed containers to await disposal.[1][2][4][5]

  • Original containers are preferred. If different containers are used, they must be compatible with the chemical.

  • Handle uncleaned, empty containers as you would the product itself.[4]

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • For solid spills, carefully sweep or shovel the material into a designated waste container, avoiding the creation of dust.[4][5]

  • Ensure adequate ventilation during cleanup.[1][4]

4. Professional Disposal:

  • The primary method for the disposal of this compound is to engage a licensed professional waste disposal company.[4][6] These companies are equipped to handle and treat hazardous chemical waste in an environmentally sound manner.

  • One approved disposal method is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Collect spilled material (avoiding dust) C->D Yes E Place in a labeled, sealed container C->E No D->E F Store in a designated hazardous waste area E->F G Contact Licensed Waste Disposal Company F->G H Arrange for pickup and disposal G->H

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) for the most current and specific disposal guidelines.

References

Essential Safety and Operational Guide for 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 5-Amino-2-methoxypyridine (CAS: 6628-77-9). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental risk in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure through inhalation, skin, or eye contact.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a risk of splashing.[2][3]Protects eyes from splashes and airborne particles of the chemical.
Hand Protection Nitrile or neoprene gloves.[4] Double gloving is recommended as a best practice. Gloves must be inspected before use.Provides a barrier against skin contact.[3][5]
Body Protection A fully buttoned, flame-resistant lab coat. For larger quantities, a chemically resistant apron is advisable.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[4] If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) should be used.Prevents inhalation of harmful vapors or mists.[1][2]
Footwear Closed-toe, closed-heel shoes made of a durable material.Protects feet from potential spills.[6]

Operational Plan: Safe Handling Protocol

Strict adherence to the following step-by-step procedure is crucial for the safe handling of this compound.

1. Preparation:

  • Conduct a thorough risk assessment for the planned experiment.

  • Ensure a certified chemical fume hood is operational.[4]

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[2]

  • Assemble all necessary equipment and reagents.

  • Clearly label all containers.

2. Handling:

  • Don the appropriate PPE as specified in Table 1.

  • Handle the chemical exclusively within a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid direct contact with skin and eyes.[1]

  • Keep containers of this compound tightly closed when not in use.[1]

  • Prevent the formation of dust and aerosols.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1]

  • Keep containers tightly sealed and upright to prevent leakage.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2]

  • The storage area should be secured and locked.[1][3]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage Risk_Assessment Conduct Risk Assessment Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Assemble_Materials Assemble & Label Materials Verify_Controls->Assemble_Materials Don_PPE Don Appropriate PPE Assemble_Materials->Don_PPE Use_Fume_Hood Work in Fume Hood Don_PPE->Use_Fume_Hood Avoid_Contact Avoid Direct Contact Use_Fume_Hood->Avoid_Contact Keep_Closed Keep Containers Closed Avoid_Contact->Keep_Closed Store_Cool_Dry Store in Cool, Dry, Ventilated Area Keep_Closed->Store_Cool_Dry Check_Incompatibles Segregate from Incompatibles Store_Cool_Dry->Check_Incompatibles Secure_Area Store in Locked Location Check_Incompatibles->Secure_Area

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste materials, including unused product, contaminated absorbents, and disposable PPE (such as gloves), must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Disposal Procedure:

  • Dispose of chemical waste through a licensed and approved hazardous waste disposal company.[5]

  • The preferred method of disposal is chemical incineration with an afterburner and scrubber.[5]

  • Contaminated containers should be treated as the product itself and disposed of accordingly.[5]

  • Follow all local, state, and federal regulations regarding hazardous waste disposal.

Disposal_Decision_Process Disposal Plan for this compound Waste Start Generate Waste Collect Collect in Designated, Labeled, Sealed Hazardous Waste Container Start->Collect Segregate Segregate from Incompatible Waste Streams Collect->Segregate Contact_Disposal Arrange Pickup with Licensed Disposal Company Segregate->Contact_Disposal Dispose Dispose via Chemical Incineration Contact_Disposal->Dispose

Caption: Decision process for the disposal of this compound waste.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.